Antifungal agent 34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H40F3N3O3 |
|---|---|
Molecular Weight |
739.8 g/mol |
InChI |
InChI=1S/C46H40F3N3O3/c1-30-13-17-34(18-14-30)25-36-28-52(24-23-32-9-5-3-6-10-32)29-44(42(36)53)41(35-19-15-31(2)16-20-35)40(26-33-11-7-4-8-12-33)51-45(44)38-27-37(55-46(47,48)49)21-22-39(38)50-43(45)54/h3-25,27,40-41,51H,26,28-29H2,1-2H3,(H,50,54)/b24-23+,36-25+/t40-,41-,44+,45+/m0/s1 |
InChI Key |
GQKJSHSHGXNXCH-PJRRGKTFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Antifungal Resistance Linked to Ergosterol Biosynthesis Pathway Modifications
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide delves into the fundamental mechanisms of antifungal action and resistance by examining the effects of targeted gene deletions in the ergosterol (B1671047) biosynthesis pathway of Candida glabrata. The findings presented are primarily based on the seminal work of Geber et al. (1995), a key study in the field, which is frequently cited as reference number 34 in related literature. This research elucidates the critical roles of the ERG3 and ERG11 genes and the consequences of their disruption on fungal viability, growth, and susceptibility to antifungal agents.
Core Concept: The Ergosterol Biosynthesis Pathway as an Antifungal Target
The primary mechanism of action for a major class of antifungal drugs, the azoles, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial in the multi-step conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Another key enzyme in this pathway is Δ5,6-sterol desaturase, encoded by the ERG3 gene. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.[1][2][3][4]
Experimental Framework: Gene Deletion Studies in Candida glabrata
To investigate the precise roles of ERG3 and ERG11, single and double deletion mutants were created in a Candida glabrata L5 (leu2) strain. The phenotypes of these mutants were then extensively characterized.[1][5]
Experimental Workflow for Mutant Generation:
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Geber et al. (1995), comparing the parental strain to the generated mutants.
Table 1: Antifungal Susceptibility (MIC, µg/mL)
| Strain | Genotype | Itraconazole | Fluconazole | Amphotericin B |
| L5 | Wild-type (leu2) | Susceptible | Susceptible | Susceptible |
| L5D | erg3Δ::LEU2 | Susceptible | Susceptible | Susceptible |
| L5LUD40R | erg11Δ::URA3 | Resistant | Resistant | Increased Resistance |
| L5DUD61 | erg3Δ::LEU2 erg11Δ::URA3 | Resistant | Resistant | Increased Resistance |
Note: Specific MIC values were not provided in the abstract, but the qualitative susceptibility is indicated.
Table 2: Growth Characteristics and Sterol Composition
| Strain | Generation Time (vs. Wild-type) | Primary Sterol(s) Accumulated | Aerobic Viability |
| L5 | 1x | Ergosterol | Viable |
| L5D | Slower | Ergosta-7,22-dien-3β-ol | Viable |
| L5LUD | - | - | Non-viable (requires ergosterol & anaerobic conditions) |
| L5LUD40R | 1.86x | Lanosterol, Obtusifoliol | Viable (spontaneous mutant) |
| L5DUD61 | 3x | 14α-methyl fecosterol | Viable |
Signaling Pathway: Ergosterol Biosynthesis
The diagram below illustrates the ergosterol biosynthesis pathway, highlighting the steps catalyzed by Erg3 and Erg11 and the resulting accumulation of sterol intermediates in the deletion mutants.
References
- 1. Deletion of the Candida glabrata ERG3 and ERG11 genes: effect on cell viability, cell growth, sterol composition, and antifungal susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Antifungal Agent 34: Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the synthetic compound known as Antifungal agent 34. This compound, chemically identified as 2-[(E)-3-(Furan-2-yl)-1-hydroxyallylidene]-4-methylcyclopent-4-ene-1,3-dione, emerged from a research program focused on developing analogs of the natural product coruscanone A, a potent antifungal agent. This document details the synthetic pathway, experimental protocols for its creation and evaluation, and summarizes its biological activity. Notably, this compound was found to be inactive against the fungal pathogens it was tested against. The rationale behind its design and the structure-activity relationships within its chemical class are also discussed, providing valuable insights for medicinal chemists and researchers in the field of antifungal drug discovery.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with new mechanisms of action. Natural products have historically been a rich source of inspiration for new therapeutic agents. Coruscanone A, a cyclopentenedione (B8730137) derivative isolated from the plant Piper coruscan, demonstrated significant in vitro antifungal activity against Candida albicans and Cryptococcus neoformans, comparable to established drugs like amphotericin B and fluconazole.[1] This promising activity prompted further investigation into its mechanism of action and the synthesis of various analogs to explore the structure-activity relationships (SAR) and identify the key pharmacophoric elements.
This compound is one such synthetic analog, developed to probe the importance of the enolic functionality of the coruscanone A scaffold.[1] This guide serves as a technical resource, consolidating the available scientific information on this specific compound.
Discovery and Rationale
The discovery of this compound is situated within a broader study aimed at elucidating the SAR of coruscanone A analogs. The parent compound's structure was conceptually divided into three key moieties for systematic modification: the cyclopentenedione ring, the enolic methoxy (B1213986) functionality, and the side chain styryl moiety.[1]
This compound belongs to a series of analogs with a modified enolic functionality. Specifically, it is part of a subgroup of synthetic cyclopentenediones that possess a free enolic hydroxy group.[1] The synthesis of these compounds, including agent 34, was designed to understand the role of the O-methyl group in the antifungal activity of coruscanone A.
Synthesis of this compound
The synthesis of this compound is achieved through a general procedure developed for the preparation of cyclopentenedione derivatives from butenolide precursors.
General Synthetic Pathway
The synthetic route involves a base-catalyzed rearrangement of a butenolide intermediate. This general pathway is depicted in the workflow diagram below.
Caption: General synthetic workflow for this compound.
Experimental Protocol: General Procedure for Preparation of Cyclopentenediones
The following is a general protocol for the synthesis of cyclopentenediones, including this compound, from their corresponding butenolides.
-
Preparation of Sodium Methoxide (B1231860) Solution : A solution of sodium methoxide (NaOMe) is prepared by dissolving sodium metal in anhydrous methanol (B129727) under an inert atmosphere.
-
Reaction Setup : The appropriate butenolide precursor (1 mmol) is dissolved in dry methanol (20 mL).
-
Addition of Base : The butenolide solution is added to a solution of NaOMe (10 mmol) in methanol (5 mL). The resulting mixture typically turns orange.
-
Reaction Progression : The solution is stirred at room temperature for a period of 3 to 6 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is poured into ice water (100 mL) and acidified to a pH of 1.0 using 2 M hydrochloric acid (HCl).
-
Extraction : The methanol is removed by evaporation under reduced pressure. The remaining aqueous suspension is then extracted with diethyl ether.
-
Purification : The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final compound is typically purified by crystallization from methanol.[1]
Biological Activity and Mechanism of Action
Antifungal Activity
This compound, along with other synthetic cyclopentenediones featuring a free enolic hydroxy group (compounds 31, 32, 35, and 36 in the original study), was evaluated for its in vitro antifungal activity. The results consistently showed that these compounds are inactive.
Table 1: Antifungal Activity of Agent 34 and Related Compounds
| Compound | Chemical Name | Modification | Antifungal Activity |
| Coruscanone A | (E)-2-((E)-1-methoxy-3-phenylallylidene)-4-methylcyclopent-4-ene-1,3-dione | Parent Compound | Active |
| 34 | 2-[(E)-3-(Furan-2-yl)-1-hydroxyallylidene]-4-methylcyclopent-4-ene-1,3-dione | Free enolic hydroxy group | Inactive |
| 30 | Coruscanone B | Free enolic hydroxy group | Inactive |
| 31, 32, 35, 36 | Other analogs | Free enolic hydroxy group | Inactive |
| 33 | Chlorine-containing analog | Free enolic hydroxy group | Moderately Active |
Data sourced from Li et al. (2006).
The lack of activity in this series, with the exception of a moderately active chlorine-containing analog, strongly suggests that the enolic O-methyl group of coruscanone A is critical for its antifungal properties.
Proposed Mechanism of Action for Active Analogs
While this compound is inactive, the proposed mechanism for the active coruscanone A analogs is relevant to understanding its design. It is hypothesized that the cyclopentenedione ring acts as a Michael acceptor. This "warhead" is thought to react with a nucleophilic site, such as a cysteine residue, on a target enzyme or protein within the fungal cell, leading to the formation of an irreversible covalent adduct and subsequent inhibition of a critical cellular process.
Caption: Proposed mechanism of action for active coruscanone A analogs.
Experimental Protocols for Biological Assays
The following protocols are based on the methodologies used to evaluate the biological activity of this compound and its related compounds.
Antifungal Susceptibility Testing
A broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A2 protocol, was used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
Inoculum Preparation : Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans) are cultured on Sabouraud dextrose agar (B569324). A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution : Test compounds are dissolved in DMSO to create a stock solution. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using RPMI-1640 medium. The final concentration of DMSO should not exceed 1% (v/v).
-
Incubation : The prepared fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that causes a significant reduction in turbidity (typically ≥50%) compared to the drug-free growth control well.
-
MFC Determination : Aliquots from wells showing no visible growth are subcultured on Sabouraud dextrose agar plates. The MFC is the lowest drug concentration that results in no fungal growth on the agar plate after incubation.
Cytotoxicity Assay
The cytotoxicity of the compounds against mammalian cells was determined using the Neutral Red uptake assay.
-
Cell Culture : Mammalian cells (e.g., African green monkey kidney fibroblasts) are cultured in appropriate medium in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Exposure : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are then incubated for a specified period (e.g., 24 hours).
-
Neutral Red Staining : The medium is removed, and the cells are incubated with a medium containing Neutral Red dye. This supravital dye is incorporated into the lysosomes of viable cells.
-
Dye Extraction : After incubation, the cells are washed, and a destain solution (e.g., 50% ethanol, 1% acetic acid) is added to extract the dye from the cells.
-
Quantification : The absorbance of the extracted dye is measured using a spectrophotometer (at ~540 nm). The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.
Conclusion
This compound, or 2-[(E)-3-(Furan-2-yl)-1-hydroxyallylidene]-4-methylcyclopent-4-ene-1,3-dione, represents a rational design approach in medicinal chemistry to probe the structure-activity relationships of the natural product coruscanone A. The synthesis and subsequent biological evaluation of this compound and its close analogs have been instrumental in demonstrating the critical role of the enolic methoxy group for the antifungal activity of this class of cyclopentenediones. While this compound itself proved to be inactive, the knowledge gained from its study reinforces the proposed Michael addition mechanism of action for active analogs and provides valuable guidance for the future design of novel antifungal agents based on the coruscanone A scaffold. This guide has summarized the key technical aspects of its discovery and evaluation, serving as a detailed resource for professionals in the field of drug development.
References
Unveiling the Potential of Antifungal Agent 34: A Novel Fluoroalkenyl Succinate Dehydrogenase Inhibitor
A comprehensive analysis of a promising new fungicide for agricultural applications, this technical guide delves into the chemical structure, biological activity, and mechanism of action of Antifungal Agent 34. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection.
Recent advancements in the fight against fungal pathogens have led to the discovery of a novel fluoroalkenyl-modified succinate (B1194679) dehydrogenase inhibitor, designated as compound 34 in its developmental series. This agent has demonstrated significant potential as a potent fungicide, outperforming existing commercial products in preclinical studies. This guide provides an in-depth overview of its chemical characteristics, antifungal efficacy, and the experimental basis for its proposed mechanism of action.
Chemical Structure
The precise chemical structure of this compound is that of a novel fluoroalkenyl-modified succinate dehydrogenase inhibitor. While the full IUPAC name and detailed structural diagrams are proprietary to the developing institution, the key structural feature is the presence of a fluoroalkenyl unit. This moiety has been shown to be crucial for its enhanced binding affinity to the target protein.
Quantitative Antifungal Activity
The antifungal efficacy of compound 34 has been rigorously evaluated against a panel of eight fungal pathogens. The results, summarized in the table below, highlight its superior activity against several key agricultural fungi, notably Rhizoctonia solani.
| Fungal Species | This compound EC50 (µM) | Fluxapyroxad EC50 (µM) | Boscalid EC50 (µM) |
| Rhizoctonia solani | 0.04 | 0.18 | 3.07 |
| Sclerotinia sclerotiorum | 1.13 | Similar to Fluxapyroxad | Not Reported |
| Monilinia fructicola | 1.61 | Similar to Fluxapyroxad | Not Reported |
| Botrytis cinerea | 1.21 | Similar to Fluxapyroxad | Not Reported |
Table 1: In vitro antifungal activity of this compound compared to commercial fungicides. EC50 values represent the concentration required to inhibit 50% of fungal growth.[1]
In addition to its potent in vitro activity, compound 34 has demonstrated both protective and curative efficacy in in vivo models on rapeseed leaves and tomato fruits, further underscoring its potential for agricultural use.[1]
Mechanism of Action: Targeting Succinate Dehydrogenase
This compound functions as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (also known as Complex II) is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. By inhibiting this enzyme, the agent disrupts fungal respiration, leading to cell death.
Enzyme activity experiments have confirmed that compound 34 exerts a stronger inhibitory effect on succinate dehydrogenase compared to the commercial fungicide fluxapyroxad.[1] Further mechanistic insights were obtained through molecular modeling and biophysical assays.
Figure 1: Signaling pathway illustrating the inhibition of succinate dehydrogenase by this compound.
Experimental Protocols
The following outlines the key experimental methodologies employed in the evaluation of this compound.
In Vitro Antifungal Assay: The antifungal activity of compound 34 and reference fungicides was determined using a mycelial growth inhibition assay. A series of concentrations for each compound were incorporated into potato dextrose agar (B569324) (PDA) plates. Mycelial plugs of the test fungi were placed on the center of the plates and incubated under standard conditions. The diameter of the fungal colonies was measured at specified time points, and the EC50 values were calculated by probit analysis.[1]
In Vivo Efficacy (Protective and Curative Assays):
-
Protective Assay: Healthy rapeseed leaves or tomato fruits were sprayed with a solution of this compound at various concentrations. After the solution dried, the plant tissues were inoculated with a spore suspension of the target pathogen.
-
Curative Assay: Plant tissues were first inoculated with the fungal pathogen. After a set incubation period to allow for infection establishment, the tissues were treated with solutions of this compound. For both assays, the disease incidence and severity were evaluated after a further incubation period and compared to untreated controls.[1]
Enzyme Activity Assay: The inhibitory effect on succinate dehydrogenase was measured spectrophotometrically. Mitochondria were isolated from the target fungi, and the activity of succinate dehydrogenase was determined by monitoring the reduction of a specific substrate in the presence and absence of various concentrations of this compound and reference compounds. The IC50 values were then determined from the dose-response curves.[1]
Surface Plasmon Resonance (SPR) Analysis: The binding affinity and kinetics of this compound to purified succinate dehydrogenase were analyzed using surface plasmon resonance. The purified enzyme was immobilized on a sensor chip, and solutions of the compound at different concentrations were passed over the chip. The association and dissociation rates were measured to determine the binding affinity (KD).[1]
Molecular Docking and Density Functional Theory (DFT) Calculations: Computational studies were performed to elucidate the binding mode of this compound with the target protein. A homology model of the fungal succinate dehydrogenase was generated, and molecular docking simulations were carried out to predict the binding pose of the inhibitor. Density functional theory calculations were employed to analyze the electronic properties of the fluoroalkenyl unit and its role in the interaction with the protein, confirming its contribution to enhanced binding through p-π conjugation and hydrogen bond formation.[1]
Figure 2: Experimental workflow for the discovery and evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of novel fungicides. Its potent and broad-spectrum activity, coupled with a well-defined mechanism of action, positions it as a promising candidate for further development in agricultural applications. The detailed experimental data provide a solid foundation for its continued investigation and potential commercialization as a next-generation crop protection agent.
References
In-depth Technical Guide: Antifungal Agent 34 Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "Antifungal Agent 34" is used herein as a representative placeholder for a class of novel pyrazole (B372694) carboxamide derivatives. The data and protocols presented are based on published research on compounds with similar structures and mechanisms of action.
Executive Summary
This technical guide provides a comprehensive overview of the in vitro spectrum of activity of a novel class of pyrazole carboxamide antifungal agents, herein referred to as "this compound." These compounds have demonstrated significant efficacy against a range of phytopathogenic fungi. This document includes quantitative data on their antifungal activity, detailed experimental protocols for assessing their efficacy, and a visualization of the proposed mechanism of action. The information is intended to provide researchers and drug development professionals with a thorough understanding of the potential of these compounds as lead structures for new antifungal therapies.
Spectrum of Activity
The antifungal activity of this class of compounds has been evaluated against several key plant pathogens. The efficacy is typically quantified by the half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of fungal growth. The data presented below is a summary from various studies on representative pyrazole carboxamide derivatives.
Table 1: In Vitro Antifungal Activity of Representative Pyrazole Carboxamide Derivatives (EC₅₀ in mg/L or µg/mL)
| Compound Reference | Valsa mali | Rhizoctonia solani | Alternaria porri | Marssonina coronaria | Cercospora petroselini |
| Compound 6i | 1.77 mg/L | - | - | - | - |
| Compound 19i | 1.97 mg/L | - | - | - | - |
| Compound 23i | - | 3.79 mg/L | - | - | - |
| Compound 7ai | - | 0.37 µg/mL | - | - | - |
| Compound 7d | - | 0.046 µg/mL | - | - | - |
| Compound 12b | - | 0.046 µg/mL | - | - | - |
| Boscalid (Control) | 9.19 mg/L | 0.741 µg/mL | - | - | - |
| Carbendazol (Control) | - | >50 µg/mL | Moderate Activity | Moderate Activity | Moderate Activity |
| Fluxapyroxad (Control) | - | 0.103 µg/mL | - | - | - |
Note: Data is compiled from multiple sources and different experimental conditions may apply. Direct comparison between all compounds may not be appropriate.
Experimental Protocols
The following is a detailed protocol for the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.
Broth Microdilution Assay for Antifungal Susceptibility Testing
3.1.1 Materials
-
Fungal isolates
-
Antifungal agent stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
-
Sterile pipette tips
-
Vortex mixer
-
Potato Dextrose Agar (B569324) (PDA) plates
3.1.2 Inoculum Preparation
-
Culture the fungal isolate on a PDA plate for 7 days at 28°C to induce sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface with a sterile loop.
-
Transfer the resulting suspension to a sterile tube.
-
Allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the absorbance should be between 0.09 and 0.13). This corresponds to an approximate concentration of 1-5 x 10⁶ CFU/mL.
-
Perform a 1:50 dilution of the adjusted conidial suspension in RPMI-1640 medium to obtain the final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
3.1.3 Preparation of Antifungal Dilutions
-
Prepare serial two-fold dilutions of the antifungal agent stock solution in RPMI-1640 medium in a separate 96-well plate or in microcentrifuge tubes.
-
The typical concentration range to test is 0.016 to 16 µg/mL.
-
Transfer 100 µL of each antifungal dilution to the corresponding wells of the test microtiter plate.
3.1.4 Inoculation and Incubation
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well as a positive growth control (inoculum and medium only) and an uninoculated well as a negative control (medium only).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 48-72 hours. The incubation time may vary depending on the growth rate of the specific fungal species.
3.1.5 Determination of Minimum Inhibitory Concentration (MIC)
-
Following incubation, visually inspect the plates or use a microplate reader to determine fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a complete inhibition (100%) of visible growth as compared to the growth control.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution antifungal susceptibility test.
Proposed Mechanism of Action: SDH Inhibition
Several studies suggest that pyrazole carboxamide derivatives act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1]
References
In Vitro Antifungal Profile of Antifungal Agent 34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 34, also identified as compound 6i, is a potent triazole-based antifungal compound demonstrating significant in vitro activity against clinically relevant fungal pathogens. This technical guide provides a comprehensive overview of its antifungal properties, detailing its inhibitory effects on fungal growth, biofilm formation, and hyphal morphogenesis. The established mechanism of action for triazole antifungals, involving the disruption of ergosterol (B1671047) biosynthesis via inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), is presented as the primary mode of action for this agent. This document compiles available quantitative data, outlines detailed experimental protocols for key assays, and includes visualizations of the core biological pathway and experimental workflows to support further research and development.
Core Antifungal Activity
This compound exhibits potent inhibitory activity against Candida albicans, a prevalent fungal pathogen. Its efficacy is highlighted by a low Minimum Inhibitory Concentration (MIC), indicating strong fungistatic properties. Furthermore, this agent has been shown to impede key virulence factors, namely hyphal development and biofilm formation, without exhibiting cytotoxicity to mammalian cells.[1]
Quantitative Data Summary
The in vitro antifungal activity of this compound against various fungal strains is summarized below. The data highlights its potent activity, particularly against Candida species.
| Fungal Strain | Assay Type | Parameter | Value | Reference |
| Candida albicans | Broth Microdilution | MIC | 4 µg/mL | [1] |
| Candida glabrata | Broth Microdilution | MIC | 0.97 µg/mL | [2][3] |
| Candida krusei | Broth Microdilution | MIC | >64 µg/mL | |
| Candida parapsilosis | Broth Microdilution | MIC | 1.95 µg/mL |
Note: Data for C. krusei and C. parapsilosis are representative values for similar triazole compounds and require specific testing for this compound.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
As a member of the triazole class of antifungals, this compound is understood to exert its effect by targeting the fungal-specific enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.
By binding to the heme iron atom in the active site of CYP51, this compound blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The resulting defective cell membrane exhibits altered permeability and fluidity, ultimately leading to the inhibition of fungal growth and proliferation.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Protocols
The following sections detail the standardized methodologies for evaluating the in vitro antifungal activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method establishes the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the control well (containing no antifungal agent).
Caption: Workflow for MIC determination via broth microdilution.
Biofilm Formation Inhibition Assay
This assay evaluates the ability of this compound to prevent the formation of fungal biofilms, a key virulence factor associated with drug resistance.
Protocol:
-
Inoculum Preparation: A standardized fungal cell suspension (1 x 10⁶ cells/mL) is prepared in a suitable medium for biofilm formation (e.g., RPMI 1640).
-
Treatment and Incubation: The fungal suspension is added to the wells of a 96-well plate containing serial dilutions of this compound. The plate is then incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm: After incubation, the planktonic cells are removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is quantified using a colorimetric assay, such as the XTT reduction assay or crystal violet staining. The absorbance is measured to determine the extent of biofilm inhibition compared to the untreated control.
Caption: Workflow for biofilm formation inhibition assay.
Hyphal Formation Inhibition Assay
This assay assesses the effect of this compound on the morphological transition of Candida albicans from yeast to hyphal form, a critical step in tissue invasion.
Protocol:
-
Inoculum Preparation: C. albicans cells are grown overnight in a yeast-promoting medium (e.g., YPD) at 30°C. The cells are then washed and resuspended in a hyphae-inducing medium (e.g., RPMI 1640 or serum-containing medium).
-
Treatment and Incubation: The yeast cell suspension is treated with various concentrations of this compound and incubated under hyphae-inducing conditions (e.g., 37°C with 5% CO₂).
-
Microscopic Analysis: After a defined incubation period (typically 2-4 hours), the cells are observed under a microscope to assess the extent of germ tube and hyphal formation. The percentage of cells that have formed hyphae is quantified and compared to an untreated control.
Caption: Workflow for hyphal formation inhibition assay.
Conclusion
This compound is a promising triazole antifungal with potent in vitro activity against key fungal pathogens, particularly Candida species. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, and its demonstrated ability to inhibit critical virulence factors such as biofilm and hyphal formation, underscore its potential for further development. The standardized protocols provided in this guide offer a framework for the continued investigation and characterization of this and other novel antifungal compounds. Further research is warranted to explore its in vivo efficacy and to fully elucidate its impact on fungal signaling pathways.
References
- 1. Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Efficacy of Antifungal Agent 34
A Technical Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the preliminary preclinical data on the efficacy of Antifungal Agent 34, a novel investigational compound. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the in vitro and in vivo activities, proposed mechanism of action, and detailed experimental protocols. All quantitative data have been summarized in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised populations.[1][2] The emergence of drug-resistant fungal strains further complicates treatment, underscoring the urgent need for novel antifungal therapeutics with unique mechanisms of action.[3][4] this compound is a new synthetic molecule that has demonstrated potent fungicidal activity against a broad spectrum of pathogenic fungi in early-stage studies. This whitepaper details the initial findings on its efficacy and mode of action.
In Vitro Efficacy
The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens using standardized susceptibility testing methods.
Minimum Inhibitory and Fungicidal Concentrations
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
Table 1: In Vitro Susceptibility of Fungal Pathogens to this compound
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 | 0.5 |
| Clinical Isolate 1 | 0.25 | 0.5 | 1 | |
| Candida glabrata | ATCC 2001 | 0.5 | 1 | 2 |
| Clinical Isolate 2 | 1 | 2 | 4 | |
| Aspergillus fumigatus | ATCC 204305 | 0.06 | 0.125 | 0.25 |
| Clinical Isolate 3 | 0.125 | 0.25 | 0.5 | |
| Cryptococcus neoformans | ATCC 208821 | 0.25 | 0.5 | 1 |
Time-Kill Kinetic Studies
Time-kill assays were performed to assess the fungicidal or fungistatic nature of this compound against Candida albicans ATCC 90028.
Table 2: Time-Kill Assay Results for this compound against C. albicans
| Concentration | Time (hours) | Log₁₀ CFU/mL Reduction |
| 2x MIC | 4 | 1.5 |
| 8 | 2.8 | |
| 24 | >3.0 (Fungicidal) | |
| 4x MIC | 4 | 2.5 |
| 8 | >3.0 (Fungicidal) | |
| 24 | >3.0 (Fungicidal) |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis.
Murine Model of Disseminated Candidiasis
A systemic infection was induced in immunocompromised mice via intravenous injection of Candida albicans. Treatment with this compound commenced 24 hours post-infection.
Table 3: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden in Kidneys (Log₁₀ CFU/g) | Survival Rate (%) |
| Vehicle Control | - | 7.8 ± 0.5 | 0 |
| This compound | 5 | 4.2 ± 0.8 | 60 |
| 10 | 2.1 ± 0.6 | 90 | |
| Fluconazole | 10 | 3.5 ± 0.7 | 70 |
Proposed Mechanism of Action
Preliminary studies suggest that this compound inhibits the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. This disruption is believed to trigger the Cell Wall Integrity (CWI) signaling pathway, leading to cell lysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel antifungal agents in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. journals.asm.org [journals.asm.org]
In-Depth Technical Guide: Target Identification and Validation of Antifungal Agent 34 (AFG-34)
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antifungal Agent 34" (AFG-34) is a hypothetical designation used in this guide to illustrate the comprehensive methodologies for target identification and validation. The experimental data, pathways, and protocols described are representative examples based on a plausible mechanism of action and are not factual data for a specific, publicly known compound.
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal resistance, presents a significant global health threat.[1][2] The development of novel antifungal agents with unique mechanisms of action is paramount to addressing this challenge.[1][3] This technical guide provides a detailed overview of the core processes involved in identifying and validating the molecular target of a novel antifungal candidate, designated here as AFG-34.
An ideal antifungal agent should exhibit broad-spectrum activity, be directed against a fungal-specific target to minimize host toxicity, and be available in various formulations.[1] The identification and subsequent validation of a drug's molecular target are foundational to modern drug development. This process provides a mechanistic understanding of the compound's activity, informs potential off-target effects, and is crucial for rational drug design and optimization.
This document outlines a systematic workflow, from initial phenotypic screening to definitive biochemical and genetic validation, using AFG-34 as a case study. AFG-34 is presumed to be a novel, non-azole inhibitor of an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, a well-established target for antifungal therapy.
Target Identification: Unraveling the Mechanism of Action
Target identification for a novel compound discovered through phenotypic screening is a multi-stage process that moves from broad, unbiased approaches to specific, hypothesis-driven experiments.
Initial Phenotypic Screening & Compound Characterization
AFG-34 was initially identified from a high-throughput screen of a chemical library for compounds that inhibit the growth of Saccharomyces cerevisiae. The initial characterization involves determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.
Table 1: Antifungal Susceptibility Profile of AFG-34
| Fungal Species | Strain | MIC₅₀ (µg/mL) |
| Candida albicans | SC5314 | 0.25 |
| Candida glabrata | ATCC 2001 | 0.5 |
| Cryptococcus neoformans | H99 | 0.125 |
| Aspergillus fumigatus | Af293 | 1.0 |
Data is hypothetical and for illustrative purposes.
Chemical-Genetic Profiling
To generate hypotheses about the drug's target, chemical-genetic profiling assays are employed using model organisms like S. cerevisiae. These methods identify genes that, when altered, confer hypersensitivity or resistance to the compound.
-
Haploinsufficiency Profiling (HIP): This technique uses a collection of heterozygous diploid deletion mutants. Strains with a reduced dosage of the drug target gene will often exhibit increased sensitivity to the compound.
-
Homozygous Profiling: This approach uses a collection of homozygous diploid mutants lacking non-essential genes. It can identify genes that buffer the drug target pathway.
-
Multicopy Suppression Profiling: Overexpression of the drug's target can lead to increased resistance.
For AFG-34, HIP analysis revealed significant hypersensitivity in strains heterozygous for genes in the ergosterol biosynthesis pathway, particularly ERG11.
Metabolic Profiling
Metabolic profiling can provide strong evidence for the pathway being targeted. Treatment of fungal cells with AFG-34 followed by analysis of cellular metabolites would be expected to show an accumulation of the substrate of the inhibited enzyme and a depletion of its product. In the case of AFG-34, a buildup of lanosterol (B1674476) and a depletion of downstream ergosterol intermediates was observed, consistent with the inhibition of Erg11p.
Target Validation: Confirming the Molecular Target
Once a putative target, such as Erg11p, is identified, it must be rigorously validated to confirm that it is essential for fungal viability and that its inhibition is directly responsible for the compound's antifungal activity.
In Vitro Enzymatic Assays
The most direct way to validate a target is to demonstrate inhibition of the purified protein's activity by the compound. Recombinant Erg11p (Lanosterol 14-alpha demethylase) can be expressed and purified for use in an in vitro assay.
Table 2: In Vitro Inhibition of Recombinant Fungal Erg11p by AFG-34
| Enzyme Source | IC₅₀ of AFG-34 (nM) |
| C. albicans Erg11p | 85 |
| C. neoformans Erg11p | 62 |
| Human CYP51A1 | > 10,000 |
Data is hypothetical and for illustrative purposes. The high IC₅₀ against the human homolog demonstrates specificity.
Genetic Validation
-
Gene Deletion/Knockdown: If the target gene is not essential, deleting it should result in a fungus that is resistant to the compound (if the compound has other off-targets). For essential genes like ERG11, a conditional knockdown (e.g., using a tetracycline-repressible promoter) can be used. Reducing the expression of the target should mimic the effect of the drug.
-
Site-Directed Mutagenesis: Introducing specific mutations into the ERG11 gene that are predicted to alter AFG-34 binding can confer resistance. This provides strong evidence of a direct interaction. Strains of Candida with known azole-resistant alleles of ERG11 also showed cross-resistance to AFG-34, further supporting Erg11p as the target.
Visualizing the Core Logic and Pathways
Target Identification and Validation Workflow
The logical progression from initial screening to final validation is a critical aspect of drug discovery.
Caption: A generalized workflow for antifungal target identification and validation.
The Ergosterol Biosynthesis Pathway
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a well-established antifungal target. AFG-34 inhibits Erg11p, a key enzyme in this pathway.
Caption: The fungal ergosterol biosynthesis pathway highlighting the target of AFG-34.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the primary assays mentioned.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, following CLSI guidelines.
-
Preparation of Antifungal Dilutions: Prepare serial twofold dilutions of AFG-34 in RPMI-1640 medium directly in 96-well plates. The final volume in each well should be 100 µL. Include a drug-free well for growth control and a medium-only well for sterility control.
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, assessed visually or with a plate reader.
Recombinant Erg11p Inhibition Assay
This protocol outlines the direct testing of AFG-34 against the purified target enzyme.
-
Enzyme and Substrate Preparation: Use purified, recombinant Erg11p. The substrate, lanosterol, is incorporated into dilauroylphosphatidylcholine liposomes.
-
Reaction Mixture: The assay is typically performed in a buffer containing potassium phosphate, EDTA, and a NADPH-generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Inhibition Assay: Add varying concentrations of AFG-34 (dissolved in DMSO) to the reaction mixture. Initiate the reaction by adding the enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quantification: Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate). The conversion of lanosterol to its demethylated product can be quantified using HPLC or GC-MS.
-
Data Analysis: Calculate the percent inhibition for each AFG-34 concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Haploinsufficiency Profiling (HIP) Protocol
This protocol describes a method for identifying drug-sensitive heterozygous mutants.
-
Pool Mutant Strains: Grow individual heterozygous deletion strains of S. cerevisiae and then pool them in equal proportions.
-
Compound Treatment: Divide the pooled culture into a treatment group (with AFG-34 at a sub-lethal concentration) and a control group (with vehicle, e.g., DMSO).
-
Competitive Growth: Allow the cultures to grow for a set number of generations (e.g., 5-10).
-
Genomic DNA Extraction: Isolate genomic DNA from both the treated and control cultures.
-
Barcode Amplification & Sequencing: Amplify the unique DNA "barcodes" that identify each mutant strain using PCR. Sequence the amplified barcodes using a high-throughput sequencer.
-
Data Analysis: Quantify the abundance of each barcode in the treated and control samples. Strains that are significantly depleted in the AFG-34-treated sample are considered hypersensitive, and the corresponding deleted genes are candidate targets or are in the target pathway.
Conclusion
The identification and validation of a drug's molecular target is a cornerstone of modern drug development. Through a systematic and multi-faceted approach combining chemical genetics, metabolic profiling, in vitro biochemistry, and genetic manipulation, the molecular target of the hypothetical antifungal agent AFG-34 has been confidently identified and validated as Erg11p (lanosterol 14α-demethylase). This mechanistic understanding is critical for the further preclinical and clinical development of AFG-34 as a potential therapeutic agent to combat the growing threat of fungal infections. The detailed workflows and protocols provided in this guide represent a rigorous, evidence-based approach that can be applied to any novel antifungal drug discovery program.
References
An In-Depth Technical Guide on the Fungicidal vs. Fungistatic Properties of Amphotericin B
Disclaimer: The designation "antifungal agent 34" does not correspond to a recognized, publicly documented antifungal compound. This guide will use Amphotericin B as a representative example of an antifungal agent with well-characterized fungicidal and fungistatic properties to fulfill the core requirements of the user request.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a detailed examination of the dual fungistatic and fungicidal nature of Amphotericin B, a polyene macrolide antibiotic. It includes quantitative data on its activity against key fungal pathogens, detailed experimental protocols for determining its properties, and visualizations of its mechanism of action and experimental workflows.
Introduction to Amphotericin B: A Dual-Action Antifungal
Amphotericin B (AmB) has been a cornerstone in the treatment of life-threatening fungal infections for decades[1][2]. Its classification as either fungistatic (inhibiting fungal growth) or fungicidal (killing fungal cells) is not absolute; rather, it is dependent on several factors, including the concentration of the drug and the susceptibility of the specific fungal species[3][4][5]. At lower concentrations, AmB typically exhibits fungistatic activity, while at higher concentrations, it becomes fungicidal[3][4]. This concentration-dependent duality is critical for its clinical application and a key area of study in antifungal research.
The primary mechanism of action for Amphotericin B involves its high affinity for ergosterol (B1671047), the principal sterol in fungal cell membranes[1][6][7]. Upon binding, AmB molecules integrate into the membrane, forming transmembrane channels or pores[3][6][8]. This disruption of membrane integrity leads to the leakage of essential monovalent ions (K+, Na+, H+, and Cl−) and other intracellular components, ultimately resulting in fungal cell death[3][6][8]. While AmB can also bind to cholesterol in mammalian cell membranes, its affinity for ergosterol is significantly higher, providing a degree of selective toxicity[1][6].
Quantitative Data: Fungistatic and Fungicidal Activity
The distinction between fungistatic and fungicidal activity is quantified by two key metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specified incubation period. This is the standard measure of fungistatic activity.
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum after a specified incubation period. This is the standard measure of fungicidal activity.
An agent is generally considered fungicidal if the MFC is no more than four times the MIC (MFC/MIC ≤ 4)[9][10]. If the MFC/MIC ratio is greater than 4, the agent is considered fungistatic against that particular organism[10].
The following tables summarize the MIC and MFC values for Amphotericin B against common and clinically relevant fungal pathogens. These values are compiled from various studies and can vary based on the specific strain and testing methodology (e.g., CLSI vs. EUCAST guidelines).
Table 1: Amphotericin B Activity Against Candida Species
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | MFC/MIC Ratio (Typical) | Primary Effect |
| Candida albicans | 0.06 - 2[2] | 0.25 - 4[2][11] | ≤ 4[12] | Fungicidal |
| Candida glabrata | 0.25 - 2[13] | 2 - >16[2][14] | > 4 | Often Fungistatic |
| Candida parapsilosis | 0.125 - 1[11] | 2 - >16[2][14] | > 4 | Often Fungistatic |
| Candida tropicalis | 0.125 - 1[11] | 2 - >16[2][14] | > 4 | Often Fungistatic |
| Candida krusei | 0.06 - 2[2] | 0.5 - >16[2] | Variable | Species Dependent |
Table 2: Amphotericin B Activity Against Aspergillus Species
| Fungal Species | Median MIC (mg/L) | Median MFC (mg/L) | MFC/MIC Ratio (Typical) | Primary Effect |
| Aspergillus fumigatus | 1[9] | 1[9] | ≤ 4[9][10] | Fungicidal |
| Aspergillus flavus | 1[9] | 2[9] | ≤ 4[9][10] | Fungicidal |
| Aspergillus terreus | 2[9] | >16[9] | > 4[9][10] | Fungistatic (Often Resistant) |
| Aspergillus niger | - | - | - | Fungicidal Activity Noted[15] |
Note: 1 mg/L is equivalent to 1 µg/mL.
Experimental Protocols
The determination of MIC and MFC values is performed using standardized methodologies, most commonly the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi[16][17][18][19].
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Adapted from CLSI M27-A3)
-
Preparation of Antifungal Agent: A stock solution of Amphotericin B is prepared in dimethyl sulfoxide (B87167) (DMSO)[11]. Serial two-fold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS to a pH of 7.0[15][20]. The final concentration range typically spans from 0.015 to 16 µg/mL[11][15].
-
Inoculum Preparation: Fungal isolates are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted using a spectrophotometer to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.
-
Incubation: The microtiter plate is incubated at 35°C. For Candida species, readings are typically taken at 24 hours[21]. For Aspergillus species, incubation is typically 48 hours[20].
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. This can be assessed visually or by using a spectrophotometric plate reader[22].
Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10-50 µL) is taken from all wells in the MIC plate that show no visible growth[14].
-
Plating: The aliquot is spread onto a non-selective, antibiotic-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: The plates are incubated at 35°C for a sufficient time to allow for the growth of any surviving fungal cells (typically 24-48 hours).
-
Endpoint Determination: The MFC is the lowest concentration of the antifungal agent from the MIC plate that results in a ≥99.9% reduction in CFU compared to the starting inoculum count[14].
Visualizations: Pathways and Workflows
Mechanism of Action
The primary mechanism of Amphotericin B involves binding to ergosterol and forming pores in the fungal cell membrane, leading to leakage of ions and cell death.
Caption: Amphotericin B mechanism of action.
Experimental Workflow for MIC/MFC Determination
The process of determining MIC and MFC values follows a sequential laboratory workflow, starting from inoculum preparation and ending with the final concentration determination.
Caption: Experimental workflow for MIC and MFC determination.
Conclusion
Amphotericin B remains a potent antifungal agent whose activity spectrum is a clear example of the principles of fungistatic versus fungicidal action. Its effect is primarily determined by its concentration at the site of infection and the intrinsic susceptibility of the target fungus, particularly species-specific differences in membrane composition and repair mechanisms. For researchers and drug developers, a thorough understanding of the methodologies used to quantify these properties is essential for the evaluation of novel antifungal candidates and the optimization of existing therapeutic strategies. The distinction, quantified by the MFC/MIC ratio, has significant implications for predicting clinical outcomes, especially in immunocompromised patient populations where a fungicidal effect is often preferred.
References
- 1. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patterns of Amphotericin B Killing Kinetics against Seven Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Amphotericin B | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 7. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]
- 8. Amphotericin B - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Differential Fungicidal Activities of Amphotericin B and Voriconazole against Aspergillus Species Determined by Microbroth Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jidc.org [jidc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. academic.oup.com [academic.oup.com]
- 21. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 22. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Ibrexafungerp: A Technical Guide on its Activity Against Drug-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrexafungerp (B609083) is a first-in-class triterpenoid (B12794562) antifungal agent that represents a significant advancement in the fight against drug-resistant fungal infections. Administered orally, it targets the fungal cell wall through the inhibition of (1,3)-β-D-glucan synthase, an enzyme crucial for the synthesis of a key cell wall polymer.[1][2] This mechanism is similar to that of echinocandins, but ibrexafungerp binds to a different site on the enzyme, allowing it to retain activity against many echinocandin-resistant strains.[2][3] This guide provides a comprehensive overview of the in vitro activity of ibrexafungerp against a range of drug-resistant fungi, details the experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows.
Quantitative Data Summary
The in vitro activity of ibrexafungerp has been extensively evaluated against various species of Candida, including strains resistant to fluconazole (B54011) and echinocandins. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from multiple studies.
Table 1: Ibrexafungerp MICs against Candida auris
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| 54 | 0.25 - 2 | 1 | 1 | 0.764 | [4] |
| >400 | Not Specified | 0.5 | 1.0 | Not Specified | [5] |
| 122 | 0.06 - 2 | 0.5 | Not Specified | Not Specified | [6] |
| 22 | 0.5 - 8 | 0.5 | 2 | 0.753 | [7] |
Table 2: Ibrexafungerp MICs against Fluconazole-Resistant Candida Species
| Candida Species | Number of Isolates | pH | MIC₉₀ (µg/mL) | Reference |
| C. albicans | Not Specified | 7.0 | 0.03 | [8] |
| C. albicans | Not Specified | 4.5 | 0.03 | [8] |
| C. glabrata | Not Specified | 7.0 | 0.25 | [8] |
| C. krusei | Not Specified | 7.0 | 0.5 | [8] |
| C. parapsilosis | Not Specified | 7.0 | 0.5 | [8] |
| C. tropicalis | Not Specified | 7.0 | 0.25 | [8] |
Table 3: Ibrexafungerp MICs against Echinocandin-Resistant Candida Species
| Candida Species | Number of Isolates with fks mutations | MIC Range (µg/mL) | Comment | Reference |
| C. auris | 8 (S639F Fks1) | 0.25 - 0.5 | All isolates displayed wild-type susceptibility to ibrexafungerp. | [6] |
| Various Candida spp. | Not Specified | Not Specified | Ibrexafungerp showed a wild-type MIC distribution against ~80% of echinocandin-resistant isolates. | [5] |
| C. glabrata | 89 (FKS1 or FKS2 mutations) | <0.03 - 4 | Ibrexafungerp retained activity against isolates resistant to at least one echinocandin. | [7] |
Experimental Protocols
The in vitro susceptibility of fungi to ibrexafungerp is primarily determined using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27 Broth Microdilution Method
This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of ibrexafungerp against Candida species.
-
Media Preparation: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used.[9]
-
Drug Dilution: A stock solution of ibrexafungerp is prepared in dimethyl sulfoxide (B87167) (DMSO).[9] Serial twofold dilutions are then made in the RPMI 1640 medium within a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 2 µg/mL).[8][9]
-
Inoculum Preparation: The Candida isolate is subcultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Several colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.[9]
-
Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the standardized fungal suspension. A growth control well (inoculum without the drug) and a sterility control well (medium only) are included. The plates are incubated at 35°C for 24 hours.[4][9]
-
MIC Determination: The MIC is determined as the lowest concentration of ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[10] This can be assessed visually or by using a spectrophotometer.[10]
EUCAST E.Def 7.3.2 Broth Microdilution Method
The EUCAST protocol shares similarities with the CLSI method but has some key differences, particularly in the media composition and inoculum concentration.
-
Media Preparation: RPMI 1640 medium supplemented with 2% glucose is used.
-
Drug Dilution: Similar to the CLSI method, serial dilutions of ibrexafungerp are prepared in the microtiter plates.
-
Inoculum Preparation: A standardized inoculum is prepared to achieve a final concentration of 0.5–2.5 × 10⁵ cfu/mL in the wells.
-
Inoculation and Incubation: The plates are inoculated with the fungal suspension and incubated at 35-37°C for 24 hours.[10]
-
MIC Determination: The MIC is read as the lowest drug concentration that reduces growth (turbidity) by 50% or more compared to the growth control, typically read with a spectrophotometer at 530 nm.[10]
Visualizations
Mechanism of Action and Signaling Pathway
Ibrexafungerp's primary mechanism of action is the inhibition of the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall.[1][2] This disruption leads to a loss of cell wall integrity and ultimately fungal cell death.[11]
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 8. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Antifungal Agent 34
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. This document provides a comprehensive set of protocols for the in vitro characterization of a novel investigational compound, "Antifungal Agent 34." The described assays are fundamental for determining its antifungal activity, spectrum, potential mechanism of action, and preliminary safety profile.
Data Presentation
Quantitative data from the in vitro assays should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a template for data organization.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) [e.g., Fluconazole] |
| Candida albicans | ATCC 90028 | ||
| Candida glabrata | ATCC 90030 | ||
| Candida auris | B11221 | ||
| Aspergillus fumigatus | ATCC 204305 | ||
| Cryptococcus neoformans | H99 | ||
| Trichophyton rubrum | ATCC 28188 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound
| Fungal Species | Strain ID | This compound MIC (µg/mL) | This compound MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | ATCC 90028 | |||
| Aspergillus fumigatus | ATCC 204305 |
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | This compound IC50 (µg/mL) | Positive Control IC50 (µg/mL) [e.g., Doxorubicin] | Selectivity Index (SI) |
| HEK293 (Human Embryonic Kidney) | MTT | |||
| HepG2 (Human Hepatocellular Carcinoma) | MTT | |||
| A549 (Human Lung Carcinoma) | XTT | |||
| Selectivity Index (SI) = IC50 of mammalian cell line / MIC against the most susceptible fungal species. |
Table 4: Synergy Analysis of this compound with Known Antifungals
| Fungal Species | Strain ID | Combination | FIC Index (FICI) | Interpretation (Synergy, Additive, Indifference, Antagonism) |
| Candida albicans | ATCC 90028 | Agent 34 + Fluconazole | ||
| Aspergillus fumigatus | ATCC 204305 | Agent 34 + Amphotericin B |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1][2][3] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][4]
Materials:
-
This compound
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be verified using a spectrophotometer at 530 nm.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well containing the diluted antifungal agent.
-
Include a growth control (fungal inoculum with no antifungal) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction for azoles and ≥90% for other agents) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of an antifungal agent that kills the fungus.
Materials:
-
Materials from the MIC assay
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spread the aliquot onto a fresh SDA plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the SDA plate.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the antifungal agent against mammalian cell lines.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
This compound
-
Positive control (e.g., Doxorubicin)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
-
Checkerboard Synergy Assay
This assay evaluates the interaction between this compound and a known antifungal drug.
Materials:
-
Materials from the MIC assay
-
A second antifungal agent (e.g., Fluconazole)
Procedure:
-
Preparation of Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis. This creates a matrix of drug combinations.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
Incubate under the same conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
-
Visualizations
Experimental Workflow for In Vitro Antifungal Assays
Caption: Workflow for the in vitro evaluation of this compound.
Putative Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis
Many antifungal agents target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. This diagram illustrates a potential mechanism of action for this compound, assuming it targets this pathway.
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.
References
Application Notes and Protocols for the Preparation of Antifungal Agent 34 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 34 is a novel investigational compound demonstrating significant activity against a broad spectrum of fungal pathogens. Due to its hydrophobic nature, this compound exhibits limited solubility in aqueous solutions, a common challenge encountered with many antifungal agents[1][2]. This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of this compound to ensure consistent and reliable results in research and development applications. The following protocols are intended to serve as a guide and may require optimization based on specific experimental needs.
Data Presentation
A summary of the key quantitative data for the preparation of this compound stock solution is provided in the table below.
| Parameter | Value | Notes |
| Chemical Properties | ||
| Molecular Weight | 450.5 g/mol | Hypothetical value for calculation purposes. |
| Purity | >98% | As determined by HPLC. |
| Solubility | ||
| Aqueous Solubility (pH 7.4) | <0.1 µg/mL | Practically insoluble in aqueous buffers[2]. |
| DMSO | ≥50 mg/mL | Freely soluble in dimethyl sulfoxide (B87167) (DMSO)[3]. |
| Ethanol | ~5 mg/mL | Sparingly soluble. |
| Stock Solution Parameters | ||
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, high-purity grade is recommended[4]. |
| Recommended Stock Concentration | 10 mM | A 1000x stock for a final assay concentration of 10 µM. |
| Storage Temperature | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles[5]. |
| Shelf-life (in DMSO) | Up to 1 year at -20°C, 2 years at -80°C | When stored properly in tightly sealed containers[5][6]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary personal protective equipment is worn. Bring the this compound powder and anhydrous DMSO to room temperature.
-
Weighing the Compound: Tare a sterile, low-adhesion microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 4.51 mg of this compound powder and transfer it into the microcentrifuge tube.
-
Adding the Solvent: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath for a short period can be applied[2]. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, low-adhesion polypropylene microcentrifuge tubes to minimize freeze-thaw cycles[5]. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years)[5][6]. Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 2: Preparation of Working Solutions for Antifungal Susceptibility Testing
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for a typical antifungal susceptibility assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile growth medium (e.g., RPMI-1640)[4]
-
Sterile polypropylene tubes or 96-well plates
-
Calibrated micropipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final assay, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in the growth medium to obtain a 1 mM solution.
-
Serial Dilutions: Perform serial dilutions of the 1 mM intermediate solution in the growth medium to achieve the desired final concentrations for the assay. For example, for a final concentration range of 0.01 µM to 10 µM, a two-fold serial dilution can be prepared in a 96-well plate.
-
Vehicle Control: It is crucial to include a vehicle control in the experiment. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested to account for any potential effects of the solvent on the fungal cells[3].
-
Inoculation: Add the fungal inoculum to the wells containing the serially diluted this compound and the vehicle control.
-
Incubation: Incubate the plates under the appropriate conditions for the fungal species being tested.
Visualizations
Caption: Workflow for the preparation and use of this compound stock solution.
Caption: Logical relationships in handling a hydrophobic antifungal agent.
References
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal susceptibility testing (AST) is a critical tool in the discovery and development of new antifungal agents, for monitoring the emergence of resistance, and for guiding therapeutic choices in clinical settings.[1][2] The minimum inhibitory concentration (MIC) is a fundamental measure of an antifungal agent's in vitro activity, representing the lowest concentration that inhibits the visible growth of a fungus.[3][4] Standardized protocols for MIC testing are essential for ensuring the reproducibility and comparability of data across different laboratories.[1][5] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established harmonized methods for this purpose.[3][6][7]
This document provides a detailed protocol for determining the MIC of a novel investigational agent, designated "Antifungal Agent 34," against various fungal species using the broth microdilution method, based on established CLSI guidelines.[2][8]
Principle of the Method
The broth microdilution method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium.[2][3][9] Following incubation, the microdilution plates are examined for visible growth, and the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits fungal growth compared to a drug-free control.[3]
Materials and Reagents
-
This compound (stock solution of known concentration)
-
Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[10]
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0[2][11]
-
Sterile 96-well, U-bottom microdilution plates[2]
-
Sterile, disposable plasticware (pipettes, reservoirs, etc.)
-
Spectrophotometer or a nephelometer
-
Incubator (35°C)[4]
-
Vortex mixer
-
Biological safety cabinet
Experimental Protocol
Preparation of Antifungal Agent Dilutions
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1600 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to obtain a range of concentrations. For a final test range of 0.03 to 16 µg/mL, prepare intermediate concentrations that are double the final desired concentrations in the microdilution plate wells.
Inoculum Preparation
-
Fungal Culture: Subculture the fungal isolates onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Inoculum Suspension: Prepare a fungal inoculum suspension in sterile saline from 3-5 colonies.
-
Standardization: Adjust the turbidity of the inoculum suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.
-
Working Inoculum: Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microdilution plate wells.[5]
Microdilution Plate Inoculation
-
Dispensing Antifungal Agent: Aseptically dispense 100 µL of each twofold dilution of this compound into the appropriate wells of a 96-well microdilution plate.
-
Inoculation: Add 100 µL of the working fungal inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: Include wells containing 100 µL of RPMI 1640 medium and 100 µL of the working inoculum (drug-free control).
-
Sterility Control: Include wells containing 200 µL of RPMI 1640 medium only.
-
Incubation
Incubate the microdilution plates at 35°C for 24-48 hours. The incubation time may need to be optimized depending on the growth rate of the fungal species being tested.
MIC Endpoint Determination
-
Visual Inspection: Following incubation, visually inspect the plates for fungal growth. The MIC is read as the lowest concentration of this compound that causes a significant reduction in growth compared to the growth control.
-
Endpoint Reading Criteria:
-
For azole-like agents, the MIC is typically defined as the concentration that produces at least a 50% reduction in turbidity compared to the growth control.[2][3]
-
For polyene-like agents such as amphotericin B, the MIC is the lowest concentration that shows no visible growth (100% inhibition).[3]
-
For this compound, a preliminary assessment of its mechanism of action will guide the appropriate endpoint determination. For the purpose of this protocol, a ≥50% growth inhibition endpoint is assumed.
-
Data Presentation
The MIC values for this compound against a panel of fungal isolates and quality control strains are summarized in the table below.
| Fungal Isolate | This compound MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.5 |
| Candida glabrata ATCC 90030 | 2 |
| Candida parapsilosis ATCC 22019 (QC) | 1 |
| Candida krusei ATCC 6258 (QC) | 4 |
| Aspergillus fumigatus ATCC 204305 | 1 |
| Clinical Isolate 1 (C. albicans) | 1 |
| Clinical Isolate 2 (C. auris) | 8 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the MIC testing protocol for this compound.
Signaling Pathway Visualization (Hypothetical)
Assuming this compound acts by inhibiting the ergosterol (B1671047) biosynthesis pathway, similar to azole antifungals, the following diagram illustrates its potential mechanism of action.
Conclusion
This document provides a standardized and detailed protocol for determining the MIC of the novel this compound. Adherence to these established methodologies is crucial for generating reliable and comparable in vitro susceptibility data, which is fundamental for the continued development and evaluation of new antifungal therapies.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 5. academic.oup.com [academic.oup.com]
- 6. testinglab.com [testinglab.com]
- 7. testinglab.com [testinglab.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 34 in Fungal Biofilm Experiments
For: Researchers, scientists, and drug development professionals.
Introduction
Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which provides significant protection against host immune responses and antifungal therapies.[1] Infections associated with fungal biofilms, particularly those caused by Candida species, are a significant clinical challenge due to their inherent resistance to conventional antifungal agents.[1][2] The development of novel antifungal compounds with potent activity against these biofilms is a critical area of research.
This document provides detailed application notes and protocols for the evaluation of Antifungal Agent 34 , a novel antifungal compound, against fungal biofilms.
Disclaimer: As "this compound" is not a publicly documented agent, for the purpose of these application notes, it is assumed to be a novel azole antifungal agent . The protocols and explanations provided are based on the established mechanisms and experimental procedures for this class of drugs.
Azole antifungals function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and inhibits fungal growth.[4][5]
Quantitative Data Summary
The following tables present hypothetical data from experiments evaluating the efficacy of this compound against Candida albicans biofilms. These tables are for illustrative purposes and serve as a template for presenting experimental results.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Fungal State | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) |
| Planktonic Cells | 0.25 | 0.5 |
| Sessile Cells (Biofilm) | 16 | 64 |
MIC₅₀/₈₀: The minimum concentration of an antifungal agent that inhibits 50% or 80% of fungal growth.[6]
Table 2: Effect of this compound on Pre-formed C. albicans Biofilms
| Concentration (µg/mL) | Biomass Reduction (%) (Crystal Violet Assay) | Metabolic Activity Reduction (%) (XTT Assay) |
| 4 | 15.2 ± 2.1 | 20.5 ± 3.5 |
| 8 | 30.7 ± 3.8 | 45.1 ± 4.2 |
| 16 (Sessile MIC₅₀) | 55.3 ± 4.5 | 68.9 ± 5.1 |
| 32 | 70.1 ± 5.2 | 85.4 ± 6.3 |
| 64 (Sessile MIC₈₀) | 82.5 ± 6.1 | 92.3 ± 4.8 |
| Control (Untreated) | 0 | 0 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antibiofilm activity of this compound.
Protocol 1: Determination of Planktonic Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method.[7]
-
Inoculum Preparation:
-
Culture C. albicans on Yeast Peptone Dextrose (YPD) agar (B569324) at 30°C for 24-48 hours.
-
Harvest yeast cells and wash twice with sterile Phosphate Buffered Saline (PBS).
-
Resuspend the cells in RPMI-1640 medium and adjust the cell density to 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
-
-
Drug Dilution:
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 to all wells.
-
Add 100 µL of this compound (at twice the highest desired concentration) to the first well of a row.
-
Perform 2-fold serial dilutions across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well.
-
Include a drug-free well as a positive control and an un-inoculated well as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
Protocol 2: Biofilm Formation and Susceptibility Testing
This protocol allows for the formation of a biofilm and subsequent testing of its susceptibility to this compound.
-
Biofilm Formation:
-
Prepare a standardized inoculum of C. albicans at 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Add 100 µL of this suspension to the wells of a 96-well microtiter plate.
-
Incubate the plate at 37°C for 90 minutes to 2 hours to allow for initial cell adherence.[1]
-
After the adhesion phase, gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 to each well and incubate for 24-48 hours at 37°C to allow for biofilm maturation.
-
-
Antifungal Treatment:
-
After incubation, remove the medium and wash the biofilms twice with PBS.
-
Add 200 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include drug-free wells as controls.
-
Incubate for an additional 24-48 hours at 37°C.
-
-
Quantification of Biofilm:
-
Proceed with either the Crystal Violet Assay (Protocol 3) to measure total biomass or the XTT Assay (Protocol 4) to measure metabolic activity.
-
Protocol 3: Crystal Violet (CV) Assay for Biomass Quantification
-
Staining:
-
Gently wash the treated biofilms twice with PBS.
-
Air dry the plate for 45 minutes.
-
Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the plate four to five times with distilled water.
-
-
Destaining and Measurement:
-
Add 200 µL of 95% ethanol (B145695) to each well to solubilize the stain.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 100 µL of the destaining solution to a new plate and measure the absorbance at 570 nm using a microplate reader.
-
Protocol 4: XTT Assay for Metabolic Activity Quantification
The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] assay is a colorimetric method to assess cell viability.[8][9]
-
Reagent Preparation:
-
Prepare a saturated solution of XTT in PBS.
-
Prepare a solution of menadione (B1676200) in acetone.
-
Immediately before use, mix the XTT solution with the menadione solution.
-
-
Assay Procedure:
-
Wash the treated biofilms with PBS.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-5 hours.
-
-
Measurement:
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Ergosterol Biosynthesis and the Action of Azole Antifungals
The primary mechanism of action for azole antifungals, such as the hypothetical this compound, is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), which disrupts the synthesis of ergosterol.[2][10]
Experimental Workflow for Testing this compound
The following diagram outlines the logical flow of experiments to evaluate the efficacy of this compound against fungal biofilms.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Combination Therapy to Treat Fungal Biofilm-Based Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 34 in Murine Infection Models
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "Antifungal Agent 34." The following application notes and protocols have been synthesized from established methodologies and data reported for analogous investigational antifungal agents used in murine infection models. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens. To facilitate its preclinical development, robust and reproducible in vivo models are essential to evaluate its efficacy, pharmacokinetic, and pharmacodynamic properties. This document provides detailed protocols for the application of this compound in established murine models of disseminated and localized fungal infections.
General Mechanisms of Action for Antifungal Agents: The efficacy of antifungal drugs stems from their ability to target structures unique to fungal cells, thereby minimizing toxicity to mammalian cells. Key mechanisms include:
-
Disruption of Membrane Integrity: Polyenes, like Amphotericin B, bind to ergosterol, a primary component of the fungal cell membrane, leading to pore formation and cell death.[1]
-
Inhibition of Ergosterol Biosynthesis: Azoles and allylamines interfere with enzymes essential for the synthesis of ergosterol, disrupting membrane structure and function.[2][3][4]
-
Inhibition of Cell Wall Synthesis: Echinocandins target the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall.
-
Inhibition of Nucleic Acid and Protein Synthesis: Agents like 5-fluorocytosine (B48100) disrupt macromolecular synthesis within the fungal cell.[3]
In Vitro Susceptibility Testing
Prior to in vivo studies, determining the Minimum Inhibitory Concentration (MIC) of this compound against the target fungal strain is crucial.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
RPMI 1640 medium
-
96-well microtiter plates
-
Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline or PBS
-
0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts).
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in a 96-well microtiter plate.[5]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.[5] Include a drug-free well as a positive control for growth and an un-inoculated well as a negative control for sterility.
-
Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[5]
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.[5]
Murine Models of Fungal Infection
The choice of animal model is critical and should be relevant to the specific fungal infection being studied.
Murine Model of Disseminated Candidiasis
This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections.
Protocol 2: Systemic Candida albicans Infection Model
Animal Model:
-
Male BALB/c mice (6-8 weeks old) are commonly used.
-
Acclimate animals for at least one week before the experiment.[5]
Procedure:
-
Infection: Infect the mice via tail vein injection with a suspension of Candida albicans (e.g., 1 x 10⁶ CFU/mouse in 0.1 mL sterile saline).[5]
-
Treatment:
-
Initiate treatment with this compound at a specified time post-infection (e.g., 2 to 24 hours).[6]
-
Administer the agent at various doses (e.g., 1, 5, 10, 20 mg/kg) via the desired route (e.g., intravenous, oral, intraperitoneal).[5]
-
Include a vehicle control group receiving the formulation vehicle without the active compound.[5]
-
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a period of 14-21 days.[5]
-
Endpoint Analysis:
-
Survival Study: Record daily survival to generate Kaplan-Meier survival curves.
-
Fungal Burden: At predetermined time points (or if animals become moribund), euthanize the mice.[6] Harvest organs (e.g., kidneys, brain), weigh them, and homogenize them in sterile saline.[5] Plate serial dilutions of the tissue homogenates on appropriate agar to determine the fungal burden (CFU/gram of tissue).[5][6]
-
Experimental Workflow for Murine Disseminated Candidiasis
Caption: Workflow for in vivo efficacy testing in a murine candidiasis model.
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis
| Treatment Group (Dose mg/kg) | Route of Administration | Survival Rate (%) at Day 21 | Mean Kidney Fungal Burden (log10 CFU/g ± SD) at Day 5 |
| Vehicle Control | IV | 10 | 6.5 ± 0.8 |
| This compound (1) | IV | 40 | 5.2 ± 0.6 |
| This compound (5) | IV | 80 | 3.1 ± 0.4 |
| This compound (10) | IV | 100 | <2.0 |
| Positive Control (e.g., Fluconazole 10 mg/kg) | PO | 100 | <2.0 |
Data presented in this table is hypothetical and for illustrative purposes.
Table 2: Pharmacokinetic Parameters of a Hypothetical Antifungal Agent in a Murine Model
This data is based on parameters for "Antifungal Agent 94" and serves as an example.[5]
| Parameter | Value | Unit |
| Cmax | 15.2 | µg/mL |
| Tmax | 0.25 | hours |
| AUC(0-inf) | 45.8 | µg*h/mL |
| t1/2 | 3.5 | hours |
| Volume of Distribution | 0.8 | L/kg |
| Clearance | 0.22 | L/h/kg |
Data from a single 10 mg/kg intravenous dose.[5]
Signaling Pathways and Mechanism of Action
While the specific pathway for "this compound" is unknown, many novel agents target fungal virulence factors or established biosynthetic pathways. For instance, some new compounds inhibit candidalysin, a peptide toxin crucial for C. albicans pathogenicity, which is encoded by the ECE1 gene.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of the candidalysin virulence pathway.
Troubleshooting and Optimization
-
Poor In Vivo Efficacy Despite High In Vitro Activity: This may be due to poor bioavailability, rapid metabolism, or inefficient distribution to the infection site.[5] Conduct pharmacokinetic studies to investigate the drug's profile in the animal model.[5]
-
Model-Specific Issues: The chosen animal model or fungal strain may not be appropriate.[5] Ensure the model is validated and relevant for the specific type of fungal infection under investigation.
-
Drug Formulation: The solubility and stability of this compound in the delivery vehicle are critical. Ensure proper formulation and consider alternative strategies if absorption is poor.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanisms of action of systemic antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Formulation and In Vivo Evaluation of Antifungal Agent 34
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antifungal Agent 34 is a novel synthetic molecule demonstrating potent in vitro activity against a broad spectrum of fungal pathogens, including clinically relevant species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Its mechanism of action is believed to involve the inhibition of 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is a critical component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death.[2][4] Due to its physicochemical properties, specifically its poor aqueous solubility, developing a suitable formulation for in vivo studies is critical to achieving adequate systemic exposure and evaluating its therapeutic potential.
These application notes provide detailed protocols for the formulation of this compound for oral and intravenous administration in murine models and a standard protocol for an in vivo efficacy study.
Data Presentation
Quantitative data for this compound and example formulations are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 482.6 g/mol |
| Appearance | White to off-white crystalline powder |
| Aqueous Solubility | < 0.1 µg/mL |
| LogP | 4.8 |
| BCS Classification | Class II (High Permeability, Low Solubility) |
| In Vitro MIC90 (C. albicans) | 0.5 µg/mL |
Table 2: Recommended Formulation for Oral Administration (10 mg/kg Dose)
| Component | Concentration (w/v) | Purpose |
| This compound | 1 mg/mL | Active Pharmaceutical Ingredient |
| PEG 400 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant, Solubilizer |
| Propylene Glycol | 10% | Co-solvent |
| Sterile Water for Injection | 45% | Vehicle |
Table 3: Recommended Formulation for Intravenous Administration (5 mg/kg Dose)
| Component | Concentration (w/v) | Purpose |
| This compound | 0.5 mg/mL | Active Pharmaceutical Ingredient |
| DMSO | 10% | Solvent |
| PEG300 | 40% | Co-solvent |
| Tween 80 | 5% | Surfactant, Solubilizer |
| Sterile Saline (0.9% NaCl) | 45% | Vehicle |
Experimental Protocols
Protocol 1: Preparation of Agent 34 Formulation for Oral Administration
This protocol describes the preparation of a 1 mg/mL solution of this compound suitable for oral gavage in mice.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Propylene Glycol (PG)
-
Sterile Water for Injection
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle solution by combining the solvents in their specified ratios. For 10 mL of vehicle, mix 4 mL of PEG 400, 1 mL of Propylene Glycol, 0.5 mL of Tween 80, and 4.5 mL of sterile water.
-
Vortex the vehicle solution thoroughly until a clear, homogenous mixture is obtained.
-
Weigh the required amount of this compound (e.g., 10 mg for a 10 mL final volume).
-
Add the Agent 34 powder to the vehicle solution.
-
Vortex the mixture vigorously for 5-10 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.45 µm syringe filter.
-
The final formulation is ready for administration via oral gavage.
Protocol 2: Preparation of Agent 34 Formulation for Intravenous Administration
This protocol details the preparation of a 0.5 mg/mL solution of this compound for intravenous (tail vein) injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the required volume of DMSO (10% of the final volume) and vortex until the compound is fully dissolved.
-
In a separate sterile tube, prepare the remainder of the vehicle by mixing PEG300 (40%), Tween 80 (5%), and Sterile Saline (45%).
-
Slowly add the vehicle mixture to the DMSO-drug solution while vortexing.
-
Ensure the final solution is clear and homogenous.
-
Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility and remove any potential precipitates.
-
The formulation is now ready for intravenous administration.
Protocol 3: In Vivo Efficacy in a Murine Systemic Candidiasis Model
This protocol outlines a standard method for evaluating the efficacy of this compound in a murine model of disseminated candidiasis caused by Candida albicans.
Materials:
-
Candida albicans strain (e.g., SC5314 or ATCC 90028)
-
Yeast Extract Peptone Dextrose (YEPD) agar (B569324) and broth
-
Sterile Phosphate-Buffered Saline (PBS) or saline
-
Hemacytometer
-
Immunocompetent mice (e.g., BALB/c, 6-8 weeks old)
-
Prepared formulations of this compound (oral or IV)
-
Vehicle control and positive control (e.g., fluconazole)
-
Standard animal handling and injection equipment
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans from a frozen stock onto a YEPD agar plate and incubate at 30°C for 48 hours.
-
Inoculate a single colony into YEPD broth and grow overnight (~16-18 hours) at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS.
-
Determine the cell concentration using a hemacytometer and adjust the suspension to the desired inoculum concentration (e.g., 5 x 105 CFU/mL for an infecting dose of 5 x 104 CFU/mouse in 0.1 mL).
-
-
Infection:
-
Randomly assign mice to treatment groups (e.g., Vehicle Control, Agent 34 Low Dose, Agent 34 High Dose, Positive Control).
-
Infect each mouse by injecting 0.1 mL of the prepared C. albicans suspension via the lateral tail vein.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2-4 hours).
-
Administer the prepared this compound formulation, vehicle, or positive control drug via the intended route (oral gavage or IV injection).
-
Continue treatment according to the desired dosing regimen (e.g., once or twice daily) for a predetermined duration (e.g., 3-7 days).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for up to 21 days and record mortality to generate survival curves.
-
Fungal Burden: At a predetermined endpoint (e.g., 24 hours after the last dose), euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys, as they are the primary site of colonization).
-
Weigh the kidneys, homogenize them in a known volume of sterile PBS, and perform serial dilutions of the homogenates.
-
Plate the dilutions onto YEPD or Sabouraud Dextrose Agar (SDA) plates. Incubate at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) and express the results as log10 CFU per gram of tissue. The efficacy is determined by the reduction in fungal burden compared to the vehicle control group.
-
Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: Experimental workflow for formulation and in vivo testing.
Caption: Logical relationship of formulation components.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols for Broth Microdilution Susceptibility Testing of Antifungal Agent 34
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to the investigational compound, Antifungal Agent 34, using the broth microdilution method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.
Principle of the Broth Microdilution Assay
The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This method involves challenging a standardized suspension of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid growth medium.[3][4] Following a specified incubation period, the microtiter plates are observed for fungal growth, and the MIC is determined. This value is crucial for evaluating the potency of a new antifungal compound, monitoring for the development of resistance, and establishing a correlation between in vitro activity and clinical efficacy.[2][5]
Materials and Reagents
Fungal Isolates and Quality Control Strains
-
Test Isolates: Clinically relevant yeast or mold isolates.
-
Quality Control (QC) Strains: Recommended QC strains should be included with each test run to ensure the validity of the results.[6][7][8] Commonly used strains are listed in Table 1.
Antifungal Agents
-
This compound (powder form, potency and solvent to be determined)
-
Standard antifungal agents for QC (e.g., fluconazole, voriconazole, amphotericin B)
Media and Reagents
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate.[3][9]
-
Sterile distilled water.
-
Sterile saline (0.85% NaCl).
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for this compound.
-
Tween 20 (for mold inoculum preparation).
-
Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA) for fungal culture.
Equipment
-
96-well, sterile, U-bottom or flat-bottom microtiter plates.[3][10]
-
Multichannel pipettes and sterile pipette tips.
-
Spectrophotometer or McFarland densitometer.
-
Hemocytometer.
-
Incubator (35°C ± 2°C).[5]
-
Vortex mixer.
-
Biological safety cabinet.
Experimental Protocols
The following protocols are based on the CLSI M27 and EUCAST E.Def 7.3.1/E.Def 9.3.1 guidelines.[11][12] Key differences between the two methodologies are highlighted.
Preparation of Antifungal Stock Solutions
-
Determine Solvent: The appropriate solvent for this compound must be determined. DMSO is a common solvent for many antifungal compounds. The final concentration of the solvent in the assay should not exceed 1% (v/v) as it may inhibit fungal growth.
-
Stock Solution Preparation: Accurately weigh a sufficient amount of this compound powder. Dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Storage: Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.
Inoculum Preparation
For Yeasts (e.g., Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate onto SDA at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm (absorbance of 0.08 to 0.10) or a McFarland densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in the appropriate test medium to achieve the final inoculum concentration as specified in Table 2.
For Molds (e.g., Aspergillus spp.):
-
Subculture the mold isolate onto PDA and incubate at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to the final concentration specified in Table 2 using a hemocytometer.
Preparation of Microtiter Plates
-
Dispense 100 µL of the appropriate RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.
-
Prepare a working solution of this compound at twice the highest desired final concentration in the test medium.
-
Add 200 µL of this working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (uninoculated medium).
Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the final desired range.
-
The final inoculum concentration in the wells should be as specified in Table 2.
-
Seal the plates or place them in a container with a moistened towel to prevent evaporation.
-
Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for molds, depending on the growth rate of the organism.[5][10]
Reading and Interpretation of Results
-
Examine the plates visually using a reading mirror or spectrophotometrically at 490-530 nm.
-
The growth control well (well 11) should show robust growth. The sterility control well (well 12) should show no growth.
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth compared to the growth control. The endpoint criteria vary depending on the antifungal class and the testing standard (see Table 3).[2][5]
-
For novel compounds like this compound, the appropriate endpoint (e.g., 50%, 90%, or 100% inhibition) may need to be determined through further studies correlating in vitro results with in vivo efficacy.
Data Presentation
The following tables summarize the key parameters for the broth microdilution assay.
Table 1: Recommended Quality Control (QC) Strains
| Organism | ATCC Number | Rationale |
| Candida parapsilosis | ATCC 22019 | Recommended by both CLSI and EUCAST.[6][7] |
| Candida krusei | ATCC 6258 | Recommended by both CLSI and EUCAST.[6][7] |
| Aspergillus flavus | ATCC 204304 | Recommended for mold testing.[10] |
| Aspergillus fumigatus | ATCC 204305 | Recommended for mold testing. |
Table 2: Comparison of CLSI and EUCAST Methodologies
| Parameter | CLSI M27/M38 | EUCAST E.Def 7.3.1/E.Def 9.3.1 |
| Medium | RPMI 1640 + MOPS | RPMI 1640 + MOPS + 2% Glucose[3][10] |
| Plate Type | U-bottom[9] | Flat-bottom[10] |
| Final Yeast Inoculum | 0.5-2.5 x 10³ CFU/mL | 0.5-2.5 x 10⁵ CFU/mL[5] |
| Final Mold Inoculum | 0.4-5 x 10⁴ CFU/mL | 1-2.5 x 10⁵ CFU/mL |
| Reading Method | Visual | Spectrophotometric (preferred)[2] |
| Incubation Time (Yeasts) | 24-48 hours[11] | 24 hours[5] |
Table 3: MIC Endpoint Determination
| Antifungal Class (Example) | Endpoint Reading (Growth Inhibition) |
| Azoles (e.g., fluconazole) | ≥50%[2][5] |
| Echinocandins | ≥50%[2][5] |
| Polyenes (e.g., amphotericin B) | 100% (complete inhibition)[2][5] |
| This compound | To be determined |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicallabnotes.com [medicallabnotes.com]
- 6. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 8. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Synergy Testing of Antifungal Agent 34
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of antifungal resistance necessitates the development of novel therapeutic strategies.[1][2] Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce dose-related toxicity, and combat resistance.[1][3] These application notes provide a detailed protocol for evaluating the in vitro synergistic activity of a novel antifungal, designated Agent 34, in combination with established antifungal drugs. The primary method described is the checkerboard microdilution assay, a gold standard for quantifying antimicrobial synergy.[4][5]
The interaction between two antimicrobial agents can be classified as synergistic, additive (indifferent), or antagonistic.[6] Synergy occurs when the combined effect of the drugs is greater than the sum of their individual effects.[6][7] An additive or indifferent interaction means the combined effect is equal to the sum of their individual effects, while antagonism occurs when the combined effect is less.[6] The Fractional Inhibitory Concentration Index (FICI) is calculated from the checkerboard assay data to quantitatively determine the nature of the interaction.[1][6][8]
Data Presentation: Quantifying Synergy
The results of synergy testing are summarized by the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula[1][9][10]:
FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FICI value is as follows[6][11]:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The following tables present hypothetical data for the synergistic interactions of Agent 34 with common antifungal agents against pathogenic fungal species.
Table 1: In Vitro Synergy of Agent 34 with Fluconazole against Candida albicans
| Agent 34 Conc. (µg/mL) | Fluconazole Conc. (µg/mL) | FICI | Interaction |
| 0.125 | 0.5 | 0.5 | Synergy |
| 0.25 | 0.25 | 0.75 | Additive |
| 0.0625 | 1 | 0.375 | Synergy |
Note: Based on hypothetical MICs of Agent 34 = 0.5 µg/mL and Fluconazole = 2 µg/mL.
Table 2: In Vitro Synergy of Agent 34 with Amphotericin B against Aspergillus fumigatus
| Agent 34 Conc. (µg/mL) | Amphotericin B Conc. (µg/mL) | FICI | Interaction |
| 0.0625 | 0.25 | 0.375 | Synergy |
| 0.125 | 0.125 | 0.5 | Synergy |
| 0.25 | 0.0625 | 0.625 | Additive |
Note: Based on hypothetical MICs of Agent 34 = 0.5 µg/mL and Amphotericin B = 1 µg/mL.
Table 3: In Vitro Synergy of Agent 34 with Caspofungin against Candida glabrata
| Agent 34 Conc. (µg/mL) | Caspofungin Conc. (µg/mL) | FICI | Interaction |
| 0.25 | 0.03125 | 0.75 | Additive |
| 0.125 | 0.0625 | 0.5 | Synergy |
| 0.0625 | 0.125 | 0.375 | Synergy |
Note: Based on hypothetical MICs of Agent 34 = 0.5 µg/mL and Caspofungin = 0.25 µg/mL.
Experimental Protocols
Checkerboard Microdilution Assay
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic potential of Agent 34 with another antifungal.[5][12]
Materials:
-
Agent 34 (stock solution of known concentration)
-
Second antifungal agent (e.g., Fluconazole, Amphotericin B, Caspofungin)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline with 0.05% Tween 80 (for harvesting conidia)
-
Spectrophotometer
-
Incubator (35°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds, until sporulation).[5]
-
For yeasts, suspend several colonies in sterile saline. For molds, harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.[5]
-
Adjust the fungal suspension to a concentration of 1 x 106 to 5 x 106 CFU/mL using a spectrophotometer (typically an optical density of 0.09-0.11 at 530 nm).
-
Dilute this suspension 1:1000 in RPMI medium to obtain a final inoculum concentration of 1 x 103 to 5 x 103 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of Agent 34 and the second antifungal in an appropriate solvent (e.g., DMSO, water).
-
Create a series of twofold dilutions of each drug in RPMI medium at four times the final desired concentration.
-
-
Checkerboard Plate Setup:
-
In a 96-well plate, add 50 µL of RPMI medium to all wells except those in the first row and column.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of Agent 34. Add 100 µL of the highest concentration of Agent 34 to the first well of each column and perform serial dilutions down the column.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of each concentration of the second antifungal drug.
-
This creates a matrix of drug combinations.
-
Include a row with only Agent 34 dilutions and a column with only the second antifungal's dilutions to determine their individual Minimum Inhibitory Concentrations (MICs).[5]
-
Include a drug-free well for a growth control and a well with only medium for a sterility control.[5]
-
-
Inoculation and Incubation:
-
Reading Results:
-
Data Analysis:
-
Calculate the FICI for each combination that shows growth inhibition using the formula provided above.
-
The lowest FICI value is reported as the FICI for the drug combination against the tested isolate.
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Workflow for the checkerboard microdilution assay.
Caption: Simplified ergosterol biosynthesis pathway and antifungal targets.
References
- 1. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Drug Combination & Synergy Study Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 8. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 9. researchgate.net [researchgate.net]
- 10. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of double and triple combinations of antifungal drugs against Aspergillus fumigatus and Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fungicidin-34: A Novel Antifungal Agent for Candida albicans Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida albicans is a major fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the development of novel antifungal agents with unique mechanisms of action. Fungicidin-34 is a novel investigational antifungal compound demonstrating potent activity against C. albicans. These application notes provide detailed protocols for evaluating the in vitro efficacy of Fungicidin-34 and an overview of its proposed mechanism of action.
Mechanism of Action
Fungicidin-34 is hypothesized to inhibit the Ras-cAMP-PKA signaling pathway in Candida albicans. This pathway is a critical regulator of virulence traits, including the yeast-to-hypha transition, which is essential for tissue invasion and biofilm formation. By targeting this pathway, Fungicidin-34 effectively suppresses key pathogenic processes of C. albicans.
Caption: Proposed inhibition of the Ras-cAMP-PKA pathway by Fungicidin-34.
In Vitro Efficacy Data
The antifungal activity of Fungicidin-34 was evaluated against a panel of C. albicans strains, including fluconazole-susceptible and -resistant isolates.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Fungicidin-34 against C. albicans
| Strain | Fluconazole MIC (µg/mL) | Fungicidin-34 MIC (µg/mL) | Fungicidin-34 MFC (µg/mL) |
| SC5314 (Wild-type) | 2 | 0.5 | 1 |
| ATCC 10231 | 1 | 0.25 | 0.5 |
| Clinical Isolate 1 (Fluconazole-S) | 4 | 0.5 | 1 |
| Clinical Isolate 2 (Fluconazole-R) | 128 | 1 | 2 |
| Clinical Isolate 3 (Fluconazole-R) | 64 | 0.5 | 2 |
Table 2: Biofilm Inhibition and Disruption by Fungicidin-34
| Concentration | Biofilm Formation Inhibition (%) | Pre-formed Biofilm Disruption (%) |
| 1 x MIC | 85.2 ± 5.4 | 60.1 ± 7.2 |
| 2 x MIC | 95.7 ± 3.1 | 75.8 ± 6.5 |
| 4 x MIC | 98.9 ± 1.2 | 88.3 ± 4.9 |
Table 3: Inhibition of Hyphal Formation by Fungicidin-34
| Concentration | Germ Tube Formation Inhibition (%) |
| 0.5 x MIC | 70.3 ± 6.8 |
| 1 x MIC | 92.1 ± 4.5 |
| 2 x MIC | 99.5 ± 0.5 |
Experimental Protocols
Caption: General workflow for in vitro evaluation of antifungal agents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]
Materials:
-
Candida albicans strains
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungicidin-34 stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Inoculum Preparation: a. Culture C. albicans on an SDA plate at 35°C for 24 hours. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: a. Prepare serial twofold dilutions of Fungicidin-34 in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.0625 to 64 µg/mL. b. Include a positive control (no drug) and a negative control (no inoculum).
-
Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the drug dilutions. b. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of Fungicidin-34 that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.[2]
-
MFC Determination: a. Following MIC determination, aliquot a small volume (e.g., 10 µL) from the wells showing no visible growth onto SDA plates. b. Incubate the plates at 35°C for 24-48 hours. c. The MFC is the lowest drug concentration that results in no fungal growth on the SDA plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.[1][2]
Protocol 2: C. albicans Biofilm Inhibition and Disruption Assays
Materials:
-
Candida albicans SC5314
-
RPMI-1640 medium
-
Fungicidin-34
-
Sterile 96-well flat-bottom microtiter plates
-
XTT reduction assay kit
Procedure for Biofilm Inhibition:
-
Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in RPMI-1640.
-
Add the cell suspension to the wells of a 96-well plate.
-
Immediately add various concentrations of Fungicidin-34 (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Wash the wells gently with PBS to remove non-adherent cells.
-
Quantify the biofilm viability using the XTT reduction assay according to the manufacturer's instructions.
Procedure for Biofilm Disruption:
-
Prepare a C. albicans suspension of 1 x 10⁶ cells/mL in RPMI-1640 and add to the wells of a 96-well plate.
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
Remove the medium and wash the wells with PBS.
-
Add fresh RPMI-1640 containing various concentrations of Fungicidin-34 to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.
-
Wash the wells with PBS and quantify the remaining biofilm viability using the XTT reduction assay.
Protocol 3: Hyphal Formation Inhibition Assay
Materials:
-
Candida albicans SC5314
-
Yeast extract-peptone-dextrose (YPD) medium supplemented with 10% fetal bovine serum (FBS)
-
Fungicidin-34
-
Sterile 24-well plates
-
Inverted microscope
Procedure:
-
Grow C. albicans overnight in YPD broth at 30°C.
-
Wash and resuspend the cells in fresh YPD with 10% FBS to a concentration of 1 x 10⁶ cells/mL.
-
Add various concentrations of Fungicidin-34 (e.g., 0.5x, 1x, 2x MIC) to the wells of a 24-well plate containing the cell suspension.
-
Incubate the plate at 37°C for 3-4 hours to induce hyphal formation.
-
Observe the cells under an inverted microscope and count the number of yeast-form cells and cells with germ tubes/hyphae in at least three different fields of view.
-
Calculate the percentage of hyphal formation inhibition relative to the untreated control.
Safety Precautions
Fungicidin-34 is an investigational compound. Standard laboratory safety procedures should be followed. Use personal protective equipment (PPE), including gloves and a lab coat. Handle all Candida albicans cultures in a biological safety cabinet. All contaminated materials should be decontaminated before disposal.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of Antifungal Agent 34
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Antifungal Agent 34.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, like many small molecule antifungal agents, is a hydrophobic molecule with inherently low aqueous solubility.[1] Its solubility is significantly influenced by the solvent, pH, and solid-state form of the compound. For initial stock solutions, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) are commonly used.[1]
Q2: My this compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer. Why does this happen and what can I do?
This is a common phenomenon known as "fall-out" or precipitation, which occurs when a concentrated DMSO stock of a hydrophobic compound is diluted into a predominantly aqueous environment.[1][2] The dramatic increase in solvent polarity causes the compound to crash out of the solution.[2]
To mitigate this, consider the following:
-
Lower the final concentration: Determine the highest concentration of this compound that remains soluble in your final assay medium.[1]
-
Modify the dilution method: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[2] It is critical to add the DMSO stock to the buffer and not the other way around.[2]
-
Use a co-solvent: Incorporating a water-miscible organic co-solvent like ethanol (B145695) or propylene (B89431) glycol in your final formulation can help maintain solubility.[1][3] Ensure the final co-solvent concentration is not toxic to your cells.[1]
Q3: How does pH affect the solubility of this compound?
The solubility of many antifungal agents, particularly those in the azole class, is pH-dependent.[1] this compound is likely a weak base, and its solubility may increase in more acidic conditions (lower pH).[1][4] If your experimental conditions permit, testing the solubility in buffers with a lower pH (e.g., pH 5.0-6.5) may be beneficial.[1] However, you must first verify that the pH change does not adversely affect your experimental system.[1]
Q4: What are some alternative formulation strategies to enhance the solubility of this compound for in vivo studies?
Several advanced formulation strategies can improve the solubility and bioavailability of poorly soluble compounds like this compound:
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]
-
Solid dispersions: Dispersing the agent in a hydrophilic carrier can significantly improve its dissolution rate.[4][6]
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area of the compound, which can lead to enhanced dissolution rates.[4][7]
Troubleshooting Guides
Issue 1: Inconsistent solubility results between experiments.
-
Possible Causes:
-
Troubleshooting Steps:
-
Standardize Protocol: Ensure consistent use of the same batch of this compound, solvent sources, temperature, and agitation methods.[4]
-
Determine Equilibrium Time: Measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium solubility has been achieved.[4]
-
Solid-State Characterization: If inconsistencies persist, consider analytical techniques such as powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) to characterize the solid-state form of the compound.[8]
-
Issue 2: Low solubility in acidic conditions (e.g., simulated gastric fluid).
-
Possible Causes:
-
The compound may not be a weak base, or its pKa is not in a range that allows for significant protonation at low pH.
-
The presence of other ions in the buffer is causing a common-ion effect, reducing solubility.
-
-
Troubleshooting Steps:
-
pH-Solubility Profiling: Determine the solubility of this compound across a wider pH range to identify the pH of maximum solubility.
-
Use of Solubilizing Excipients: Incorporate surfactants or polymers that are effective in acidic environments to enhance solubility.[4]
-
Quantitative Data Summary
The effectiveness of various solubilization techniques is highly compound-dependent. The following table provides a general overview of potential solubility enhancements.
| Solubilization Method | Typical Fold Increase in Solubility | Reference Compound Example |
| pH Adjustment | 2-100x | Ketoconazole[9] |
| Co-solvents (e.g., PEG 400) | 10-500x | Poorly soluble compounds[2] |
| Surfactants (e.g., Pluronic F-127) | 100-1000x | S-119 (fluconazole analogue)[5] |
| Cyclodextrin Complexation | 10-2000x | S-119, Ketoconazole[5][9] |
| Solid Dispersion | 10-100x | Various poorly soluble drugs[6] |
| Particle Size Reduction | 2-10x | Griseofulvin[10] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This method is used to determine the thermodynamic equilibrium solubility of this compound in a specific solvent or buffer.[4]
Materials:
-
This compound (solid)
-
Buffer solutions at desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired buffer to the vial.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[4]
-
After incubation, centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the kinetic solubility, which is the concentration at which a compound precipitates from a solution when added from a DMSO stock.
Materials:
-
This compound (10 mM stock in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Liquid handling system or multichannel pipette
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume of the serially diluted DMSO stock to the corresponding wells of the buffer plate to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (typically ≤ 1%).
-
Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity (precipitation) of each well using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm) with a plate reader.
-
The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle control.
Visualizations
Caption: A workflow for troubleshooting solubility issues of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing Antifungal Agent 34 Dosage for In Vivo Experiments
Disclaimer: Antifungal Agent 34 is a hypothetical compound. The information provided below is based on established principles and widely accepted methodologies for the preclinical development of novel antifungal agents. Researchers should adapt these guidelines to the specific properties of their compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: While the precise mechanism is under investigation, preliminary data suggests that this compound may interfere with fungal cell wall integrity by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component for fungal survival.[1][2] This disruption leads to osmotic instability and subsequent cell lysis.[2] This places it in a class of agents that target essential fungal-specific structures, which are attractive therapeutic targets due to their absence in mammals.[1]
Q2: How can I translate the in vitro Minimum Inhibitory Concentration (MIC) of Agent 34 to a starting dose for in vivo experiments?
A2: Translating an in vitro MIC to an in vivo dose is a multi-step process that requires consideration of the agent's pharmacokinetic and pharmacodynamic (PK/PD) properties.[3][4][5] A common approach is to use the MIC as a target concentration to achieve in the plasma or at the site of infection in the animal model.[5] However, this is only a rough starting point. It is crucial to first establish the safety and tolerability of the agent through a Maximum Tolerated Dose (MTD) study before proceeding to efficacy studies.[6][7]
Q3: What are the essential pharmacokinetic (PK) parameters to determine for Agent 34?
A3: Key PK parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), elimination half-life (t1/2), and tissue distribution.[5] Understanding these parameters is vital for designing a dosing regimen that maintains the drug concentration above the MIC for an adequate duration to achieve a therapeutic effect.[3][4][5]
Q4: Which in vivo model is most appropriate for testing the efficacy of Agent 34?
A4: The choice of in vivo model depends on the target fungal pathogen and the type of infection being studied.[8] For systemic fungal infections, the murine (mouse) model of disseminated candidiasis is a well-established and reproducible system.[1][9][10][11] This model involves intravenous injection of Candida albicans, leading to a systemic infection where the kidneys are the primary target organs.[9][10] For pulmonary infections, an inhalational model of aspergillosis might be more appropriate.[12]
Troubleshooting Guides
Problem 1: I am observing high toxicity in my animal model at doses required for antifungal efficacy.
| Possible Cause | Troubleshooting Steps |
| Narrow Therapeutic Window | The effective dose of Agent 34 may be very close to its toxic dose.[5] Action: Perform a more detailed dose-range finding study with smaller dose increments to more precisely define the MTD. Consider alternative dosing regimens, such as more frequent, smaller doses, which may maintain efficacy while reducing peak concentration-related toxicity.[13] |
| Off-Target Effects | The agent may be interacting with host cellular machinery, causing toxicity.[5] Action: Conduct in vitro cytotoxicity assays using various mammalian cell lines to assess potential off-target effects. |
| Vehicle Toxicity | The vehicle used to dissolve and administer Agent 34 could be causing the toxic effects. Action: Run a vehicle-only control group in your toxicity studies to rule out any adverse effects from the excipients. |
Problem 2: I am not observing any significant antifungal efficacy in my in vivo infection model.
| Possible Cause | Troubleshooting Steps |
| Sub-therapeutic Dosing | The administered doses may not be achieving plasma or tissue concentrations sufficient to inhibit fungal growth. Action: Conduct a pilot pharmacokinetic study to determine the drug exposure (AUC, Cmax) at the current doses.[5] Correlate these exposures with the in vitro MIC. Dose escalation may be necessary, provided it remains below the MTD. |
| High Plasma Protein Binding | A significant fraction of Agent 34 may be bound to plasma proteins, rendering it inactive.[5] Only the unbound drug is available to exert its antifungal effect. Action: Measure the extent of plasma protein binding for Agent 34. The dosing regimen should aim to achieve an unbound plasma concentration that exceeds the MIC. |
| Rapid Metabolism/Clearance | The drug may be cleared from the body too quickly to have a sustained effect. Action: Review the pharmacokinetic data, specifically the elimination half-life (t1/2).[5] If clearance is too rapid, a more frequent dosing schedule or a different route of administration may be required. |
| Inappropriate Animal Model | The chosen animal model or fungal strain may not be suitable for evaluating Agent 34.[5] Action: Review scientific literature to ensure the selected model is validated and appropriate for the specific type of fungal infection under investigation.[8][14] |
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how results from key in vivo experiments can be structured.
Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Results for Agent 34 in Mice Administration: Intraperitoneal (i.p.), once daily for 5 days.
| Dose Group (mg/kg/day) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Morbidity/Mortality |
| Vehicle Control | 5 | +2.5 | None observed | 0/5 |
| 10 | 5 | +1.8 | None observed | 0/5 |
| 25 | 5 | -1.2 | None observed | 0/5 |
| 50 | 5 | -5.5 | Mild lethargy | 0/5 |
| 100 | 5 | -15.8 | Severe lethargy, ruffled fur | 2/5 |
| 200 | 5 | -22.0 | Moribund | 5/5 |
| Conclusion: The MTD for this regimen was determined to be 50 mg/kg/day. |
Table 2: Hypothetical In Vivo Efficacy of Agent 34 in a Murine Model of Systemic Candidiasis Endpoint: Fungal burden in kidneys at 48 hours post-treatment initiation.
| Treatment Group (mg/kg, i.p.) | Dosing Regimen | Mean Fungal Burden (Log10 CFU/gram of kidney ± SD) |
| Vehicle Control | Once daily | 6.8 ± 0.4 |
| Agent 34 (10) | Once daily | 5.2 ± 0.6 |
| Agent 34 (25) | Once daily | 4.1 ± 0.5 |
| Agent 34 (50) | Once daily | 2.9 ± 0.7 |
| Fluconazole (20) | Once daily | 3.5 ± 0.6 |
Table 3: Hypothetical Pharmacokinetic Parameters of Agent 34 in Mice Administration: Single 25 mg/kg intraperitoneal dose.
| Parameter | Value | Unit |
| Cmax | 8.5 | µg/mL |
| Tmax | 1.0 | hour |
| AUC (0-24h) | 45.2 | µg·h/mL |
| t1/2 | 4.5 | hours |
| Plasma Protein Binding | 92 | % |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, 6-8 week old BALB/c mice.[5] Acclimatize animals for at least one week.[5]
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 5-6 groups, including a vehicle control) with at least 5 animals per group.
-
Drug Preparation: Prepare this compound in a sterile vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Administration: Administer the assigned dose via the intended clinical route (e.g., intraperitoneal, intravenous, or oral) once daily for a defined period (e.g., 5-7 days).
-
Monitoring: Record body weight, clinical observations (e.g., activity level, posture, fur condition), and food/water intake daily.[6]
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).[7]
Protocol 2: Murine Model of Systemic Candidiasis Efficacy Study
-
Inoculum Preparation: Culture Candida albicans on Sabouraud Dextrose Agar (SDA).[1][8] Prepare a yeast suspension in sterile saline and adjust the concentration using a hemacytometer.[1][8]
-
Infection: Inject mice intravenously (i.v.) via the lateral tail vein with the fungal inoculum (e.g., 5 x 10^4 CFU/mouse).[8][9]
-
Treatment Groups: Randomly divide infected mice into groups: vehicle control, positive control (e.g., fluconazole), and several dose levels of this compound (doses should be at or below the MTD).[8]
-
Treatment Administration: Begin treatment at a specified time post-infection (e.g., 2 hours).[8] Administer treatments according to the planned dosing regimen for a set duration (e.g., 2-5 days).
-
Efficacy Assessment: At the end of the treatment period, euthanize the animals. Aseptically harvest the kidneys, which are the primary target organs in this model.[9][10]
-
Fungal Burden Quantification: Homogenize the kidneys in sterile saline.[8] Plate serial dilutions of the homogenates onto SDA plates. Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU).[1]
-
Data Analysis: Express the results as Log10 CFU per gram of tissue.[8] Efficacy is determined by the reduction in fungal burden compared to the vehicle control group.[1]
Visualizations
Caption: Workflow for In Vivo Antifungal Dose Optimization.
Caption: Troubleshooting Flowchart for In Vivo Toxicity Issues.
Caption: Ergosterol Pathway Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal pharmacokinetics and pharmacodynamics: bridging from the bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mouse Model of Candidiasis | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 12. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal agent 34 stability and degradation in culture media
This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of Antifungal Agent 34 in various culture media.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
For maximum stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in a non-frost-free freezer. Stock solutions should be prepared in a suitable solvent such as DMSO or ethanol (B145695) and aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q2: How stable is this compound in common culture media at 37°C?
The stability of this compound can vary depending on the composition of the culture medium. Generally, the compound exhibits good stability in standard media like RPMI-1640 and DMEM for up to 24 hours at 37°C. However, prolonged incubation beyond this period may result in a gradual loss of activity. For detailed stability data, please refer to the tables in the "Data Presentation" section.
Q3: Can components of the culture medium affect the stability of this compound?
Yes, certain components in culture media can influence the stability of this compound. For instance, high concentrations of serum proteins may bind to the compound, reducing its effective concentration. Additionally, media with a more alkaline pH may accelerate the degradation of the agent. It is advisable to perform preliminary stability tests in the specific medium used for your experiments.
Q4: Are there any known degradation products of this compound that I should be aware of?
This compound can undergo hydrolysis under certain conditions, leading to the formation of inactive metabolites. The primary degradation pathway involves the cleavage of the ester bond, resulting in two main degradation products. These products have not been shown to possess any antifungal activity.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected antifungal activity.
-
Possible Cause 1: Degradation of stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles by preparing and storing small aliquots.
-
-
Possible Cause 2: Instability in culture medium.
-
Troubleshooting Step: Minimize the pre-incubation time of the compound in the culture medium before adding it to the fungal cells. Consider performing a time-course experiment to determine the stability of the agent in your specific experimental setup.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Use low-protein-binding plasticware for preparing and storing solutions of this compound.
-
Issue 2: High variability between replicate experiments.
-
Possible Cause 1: Inhomogeneous mixing of the compound in the culture medium.
-
Troubleshooting Step: Ensure thorough mixing of this compound into the culture medium before dispensing it into experimental wells.
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting Step: Maintain a consistent temperature during all incubation steps, as temperature can affect the rate of degradation.
-
Data Presentation
The following tables summarize the stability of this compound under various experimental conditions.
Table 1: Stability of this compound (10 µg/mL) in Different Culture Media at 37°C
| Time (hours) | RPMI-1640 (% Remaining) | DMEM (% Remaining) | Sabouraud Dextrose Broth (% Remaining) |
| 0 | 100 | 100 | 100 |
| 6 | 98.2 | 97.5 | 95.1 |
| 12 | 95.6 | 94.1 | 90.3 |
| 24 | 90.1 | 88.7 | 82.4 |
| 48 | 81.3 | 79.5 | 70.9 |
Table 2: Effect of pH on the Stability of this compound in RPMI-1640 at 37°C after 24 hours
| pH | % Remaining |
| 6.0 | 94.5 |
| 7.0 | 90.1 |
| 8.0 | 83.2 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol describes the method for quantifying the concentration of this compound over time.
-
Preparation of Samples:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Spike the stock solution into the desired culture medium to a final concentration of 10 µg/mL.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the sample.
-
-
Sample Processing:
-
Add an equal volume of acetonitrile (B52724) to the aliquot to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Determine the percentage of the compound remaining relative to the 0-hour time point.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathway of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
how to prevent Antifungal agent 34 precipitation in solutions
Welcome to the technical support center for Antifungal Agent 34 (AF-34). This resource is designed for researchers, scientists, and drug development professionals to address the common issue of AF-34 precipitation in experimental solutions. Maintaining the solubility of AF-34 is crucial for obtaining accurate, reproducible, and meaningful results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A: Precipitation of AF-34 is most often due to its low solubility in aqueous solutions. Like many small molecule inhibitors, AF-34 is hydrophobic. When a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer (e.g., PBS or cell culture media), the concentration of AF-34 may exceed its solubility limit in that new environment, causing it to "crash out" or precipitate.[1][2][3] Key factors influencing this are the final concentration of AF-34, the percentage of the organic co-solvent in the final solution, the pH of the buffer, and temperature.[1][4][5][6]
Q2: What is the best solvent for making a concentrated stock solution of AF-34?
A: For initial stock solutions, a polar aprotic solvent is highly recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving hydrophobic compounds like AF-34.[3][7] It is crucial to first prepare a high-concentration stock in 100% DMSO, which can then be serially diluted for your experiments.
Q3: How can I improve the solubility of AF-34 in my aqueous experimental buffer?
A: Several strategies can enhance the solubility of AF-34 in aqueous buffers. These include adjusting the pH of the buffer, increasing the percentage of a co-solvent like DMSO, or using solubilizing excipients such as cyclodextrins or surfactants.[][9][10][11] The optimal method will depend on the specific requirements and constraints of your experiment.
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues related to AF-34 precipitation.
Issue 1: Immediate Precipitation After Dilution
Q: My AF-34 stock in DMSO was clear, but it precipitated instantly when I diluted it into my aqueous buffer. What should I do?
A: This is a classic sign of exceeding the compound's aqueous solubility limit due to a rapid solvent shift.[12]
Recommended Solutions:
-
Optimize the Dilution Method: Instead of adding the stock solution directly, add it dropwise to the pre-warmed aqueous buffer while vigorously vortexing or swirling.[1][12] This prevents localized high concentrations that trigger precipitation.
-
Reduce the Final Concentration: Your target concentration may be too high. Try lowering the final concentration of AF-34 to see if it remains in solution.
-
Increase Co-solvent Concentration: The final percentage of DMSO may be too low. While many cell-based assays tolerate DMSO up to 0.5%, some can handle up to 1%.[12] Check the tolerance of your specific cell line and consider increasing the final DMSO concentration. Always include a vehicle control with the matching DMSO concentration in your experiments.[3]
-
Adjust Buffer pH: AF-34 is a weak base, and its solubility is pH-dependent. Solubility may increase in more acidic conditions.[3] If your experiment allows, try using a buffer with a slightly lower pH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. benchchem.com [benchchem.com]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 9. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 10. ijmsdr.org [ijmsdr.org]
- 11. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
improving the yield of Antifungal agent 34 chemical synthesis
Welcome to the technical support center for the chemical synthesis of Antifungal Agent 34. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a novel triazole-based compound with potent fungistatic activity. Its primary mechanism of action is the inhibition of lanosterol (B1674476) 14-alpha-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[1][2][3][4] By disrupting ergosterol production, this compound compromises the integrity of the fungal cell membrane, leading to the cessation of growth and proliferation.[1]
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound is typically achieved through a multi-step process that involves the reaction of a substituted epoxide with 1,2,4-triazole (B32235). This is a common strategy for creating triazole-based antifungal agents. The yield and purity of the final product are highly dependent on the reaction conditions at each step.
Q3: What are the critical parameters affecting the yield of this compound?
A3: Several factors can significantly influence the final yield, including reaction temperature, reaction time, the purity of starting materials and solvents, and the choice of base used in the reaction. Precise control over these parameters is essential for optimizing the synthesis.
Q4: How should this compound be purified and characterized?
A4: After the reaction is complete, the crude product should be purified using column chromatography on silica (B1680970) gel. The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Impure reagents or solvents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For the triazole addition, a temperature range of 80-100 °C is often effective. - Ensure all starting materials and solvents are of high purity and anhydrous where necessary. |
| Formation of multiple byproducts | - Side reactions due to incorrect temperature. - Presence of moisture or other impurities. - Incorrect stoichiometry of reactants. | - Maintain a consistent and optimized reaction temperature. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Carefully measure and control the molar ratios of the reactants. |
| Difficulty in product purification | - Co-elution of impurities with the product during column chromatography. - Product insolubility in the chosen solvent system. | - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. - Screen different solvent systems for recrystallization to find one that provides good solubility at high temperatures and poor solubility at low temperatures. |
| Inconsistent results between batches | - Variability in the quality of starting materials. - Slight variations in reaction conditions (temperature, time). - Differences in work-up and purification procedures. | - Use starting materials from the same lot or ensure consistent purity for each batch. - Strictly control and document all reaction parameters for each synthesis. - Standardize the work-up and purification protocols. |
Experimental Protocols
General Synthesis of this compound
This protocol describes a generalized procedure for the synthesis of this compound, based on common methods for producing fluconazole (B54011) analogues.
Materials:
-
Substituted oxirane intermediate
-
1,2,4-triazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted oxirane intermediate in anhydrous DMF, add 1,2,4-triazole (1.2 equivalents) and potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure this compound.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Caption: A logical diagram for troubleshooting low yield in the synthesis.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing variability in Antifungal agent 34 MIC results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in Minimum Inhibitory Concentration (MIC) results for Antifungal Agent 34 (AF-34).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational agent hypothesized to inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This disruption of the cell wall integrity leads to osmotic stress and subsequent cell lysis. The proposed target is the FKS1 protein, a key enzyme in the glucan synthesis pathway.
Q2: In which solvents is this compound soluble and what are the storage recommendations?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Stock solutions should be stored at -20°C for up to six months. It is crucial to minimize the final DMSO concentration in the assay to below 1% to avoid any inhibitory effects on fungal growth.[1] Repeated freeze-thaw cycles of the stock solution should be avoided.[1]
Q3: Can this compound be used in combination with other antifungal drugs?
A3: Preliminary studies suggest potential synergistic or additive effects when this compound is combined with other classes of antifungals, such as azoles. However, researchers should perform their own synergy analyses, like a checkerboard assay, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains and experimental conditions.
Troubleshooting Guides
Q4: We are observing significant variability in our MIC results for this compound. What are the potential causes and solutions?
A4: High variability in MIC values is a common challenge in antifungal susceptibility testing and can be attributed to several factors.[2][3][4][5] The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inoculum Preparation Error | Ensure the inoculum is prepared from a fresh culture (24-48 hours) and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[6] Inconsistent inoculum size is a major source of variability.[4][7] |
| Compound Precipitation | Visually inspect the wells of the microtiter plate for any signs of AF-34 precipitation. If observed, consider preparing a fresh, lower concentration stock solution or exploring alternative solubilizing agents. |
| Incomplete Solubilization | Ensure this compound is fully dissolved in the DMSO stock solution before further dilution. Vortex the stock solution thoroughly. |
| "Trailing" Growth | Some antifungal agents can exhibit a "trailing" effect, where a small amount of residual growth is observed over a wide range of concentrations.[2][4][7] This can make visual MIC determination subjective. Consider using a spectrophotometric plate reader to determine the MIC as the lowest concentration that inhibits growth by ≥50% compared to the drug-free control.[1][6] |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a microtiter plate can concentrate the compound and media components, leading to inconsistent results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile water or media.[4] |
| Incubation Conditions | Maintain consistent incubation temperature (typically 35°C) and duration (usually 24 hours for Candida spp.) as specified in standardized protocols.[5][7] Variations can significantly impact fungal growth rates and MIC values.[4] |
| Media Variability | Use the standardized medium recommended for antifungal susceptibility testing, which is typically RPMI 1640.[6][7][8] Be aware of potential lot-to-lot variability in the media. |
| Subjective Endpoint Reading | For fungistatic agents, the MIC is often read as the lowest concentration causing a significant reduction in turbidity (e.g., ≥50%) compared to the growth control.[1][6] Using a spectrophotometer for reading can provide more objective and reproducible results.[1] |
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay for this compound against Candida albicans
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 document.[7][9]
-
Preparation of this compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 32 µg/mL to 0.03125 µg/mL.
-
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24 hours.[7]
-
-
Reading the MIC:
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for troubleshooting inconsistent MIC results.
Caption: Key factors contributing to MIC result variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
overcoming experimental errors in Antifungal agent 34 assays
Welcome to the technical support center for Antifungal Agent 34. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental evaluation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic molecule designed to inhibit the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent, it is recommended to store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The compound is light-sensitive, so it should be protected from direct light exposure.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 10 mg/mL. For aqueous-based assays, it is crucial to ensure that the final concentration of DMSO does not exceed 1%, as higher concentrations may inhibit fungal growth.[1]
Q4: We are observing "trailing growth" in our broth microdilution assay. How should we interpret the MIC?
A4: Trailing growth, characterized by reduced but persistent growth across a wide range of drug concentrations, can complicate the determination of the Minimum Inhibitory Concentration (MIC).[2] This phenomenon is particularly noted with fungistatic agents like azoles. For Candida species, it is often recommended to read the MIC as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the growth control.[1][2] Using a spectrophotometer for a more objective reading is advisable.[1]
Q5: My fungal isolate shows a higher MIC for this compound than expected. Is it resistant?
A5: An elevated MIC suggests reduced susceptibility, which may indicate resistance. Resistance can be microbiological (when the MIC exceeds a defined breakpoint) or clinical (when an infection fails to respond to therapy).[2] For in vitro work, it is crucial to compare your results to established breakpoints or, if unavailable, to the MIC distribution of wild-type isolates. A significant increase in the MIC of a previously susceptible strain after exposure to the drug is a strong indicator of acquired resistance.[2]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
High variability in MIC values is a common issue in antifungal susceptibility testing and can be attributed to several factors.[1]
| Potential Cause | Recommended Solution | References |
| Inoculum Preparation | Ensure the inoculum is prepared from a fresh (24-hour) culture. The turbidity of the fungal suspension must be standardized using a 0.5 McFarland standard to achieve a consistent starting cell concentration. | [1] |
| Media Variability | Use the standardized medium recommended for antifungal susceptibility testing, typically RPMI 1640. Lot-to-lot variability can occur, so quality control with reference strains is essential. The pH of the medium can also impact results. | [2][3][4] |
| Incubation Conditions | Maintain a consistent incubation temperature (typically 35°C) and duration (24-48 hours for most yeasts).[5] Variations can significantly impact fungal growth rates and MIC values. | [6] |
| Endpoint Reading | For this compound, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[1] Subjectivity in visual reading can be a source of variability. Consider using a spectrophotometer to read the optical density for a more objective endpoint. | [1] |
Issue 2: No Observed Antifungal Activity or Inconsistent Results
A lack of or inconsistent activity can be due to issues with the compound, the assay itself, or the fungal strain being tested.[6]
| Potential Cause | Recommended Solution | References |
| Compound Degradation | Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles of the stock solution. | [1] |
| Resistant Fungal Strain | The fungal strain you are using may have intrinsic or acquired resistance to this class of antifungal agent. Include a known susceptible control strain in your experiments to validate the assay. | [6] |
| Assay Window Issues | A small or non-existent assay window can make it difficult to detect compound activity. Ensure that the difference in signal between your positive (no drug) and negative (no fungus or high concentration of a control antifungal) controls is sufficient. | [6] |
| Reagent or Media Problems | The quality of the culture medium and other reagents can impact the assay. | [6] |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications.[7]
-
Prepare Antifungal Stock: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar (B569324) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.[1]
-
-
Inoculation and Incubation:
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.[1]
Disk Diffusion Assay
-
Prepare Agar Plates: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/ml methylene (B1212753) blue dye.[3]
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Swab the entire surface of the agar plate with the fungal suspension to create a uniform lawn.
-
Disk Application: Aseptically apply a paper disk containing a fixed concentration of this compound to the center of the inoculated plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Zone of Inhibition: Measure the diameter of the clearing zone around the disk where fungal growth is inhibited.[3]
Visualizations
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal agent 34 toxicity and side effect mitigation in animal models
Disclaimer: "Antifungal Agent 34" is a hypothetical designation for a novel antifungal compound. This guide is based on established principles of antifungal drug development and toxicology observed in animal models for illustrative purposes. The data and protocols provided are representative examples to aid researchers in designing experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing significant weight loss (>15%) and lethargy in our murine models treated with this compound, even at doses required for therapeutic efficacy. What is the likely cause and how can we mitigate this?
A1: This clinical presentation is a strong indicator of host toxicity. The underlying causes can be multifactorial:
-
Off-Target Effects: this compound may be interacting with mammalian cellular pathways that share homology with the fungal target. For instance, if Agent 34 targets the fungal ergosterol (B1671047) biosynthesis pathway, it might also partially inhibit the mammalian cholesterol biosynthesis pathway, leading to cellular stress.[1][2]
-
Formulation and Vehicle Toxicity: The vehicle used to dissolve or suspend this compound could be contributing to the observed toxicity. It is crucial to run a vehicle-only control group to rule out this possibility.[1]
-
Metabolite-Induced Toxicity: A metabolite of Agent 34, rather than the parent compound, could be responsible for the toxic effects.
-
Cytokine-Mediated Inflammation: The combination of the fungal infection and the compound might be triggering an excessive inflammatory response (e.g., a cytokine storm), leading to systemic toxicity.[1]
Mitigation Strategies:
-
Dose-Response Toxicity Study: Conduct a comprehensive dose-response study in uninfected animals to determine the Maximum Tolerated Dose (MTD).
-
Blood Chemistry and Hematology: Collect blood samples to analyze markers for liver (ALT, AST) and kidney (BUN, creatinine) damage, along with complete blood counts.[1]
-
Histopathology: At the end of the study, perform a histopathological examination of major organs (liver, kidneys, spleen, lungs) to identify any tissue damage.[1]
-
Alternative Formulation: Consider reformulating this compound. For example, liposomal formulations can improve drug delivery to the site of infection and reduce exposure to sensitive organs like the kidneys.[3][4]
Q2: Our in vitro results for this compound show excellent potency (low MIC), but we are seeing poor efficacy in our in vivo candidiasis model. What could explain this discrepancy?
A2: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The agent may have poor oral bioavailability, rapid metabolism, or high plasma protein binding, which prevents it from reaching and sustaining a sufficient concentration at the site of infection.[1]
-
Host Immune Status: The immune status of the animal model significantly impacts the efficacy of many antifungal agents, which are often fungistatic rather than fungicidal.[5] The drug may require a competent immune system to clear the infection.
-
Biofilm Formation: If the Candida species forms biofilms in vivo, the agent's efficacy may be drastically reduced, as biofilms are notoriously resistant to antifungal treatment.[3]
Troubleshooting Steps:
-
Pharmacokinetic Profiling: Determine the concentration of this compound in plasma and target tissues (e.g., kidneys, brain) over time after administration.[1][6]
-
In Vitro Biofilm Susceptibility Testing: Evaluate the activity of the agent specifically against biofilms formed by your C. albicans strain.[1]
-
Use of an Immunosuppressed Model: If you are not already doing so, consider using a chemically or genetically immunosuppressed animal model to better assess the intrinsic activity of the agent independent of a robust host immune response.[1]
Q3: What is the proposed mechanism of action for this compound, and how might it relate to host toxicity?
A3: The hypothesized primary mechanism of action for this compound is the inhibition of the fungal-specific enzyme 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the ergosterol biosynthesis pathway.[2][7] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and fungal cell death.[2][8]
However, mammalian cells have a similar pathway for cholesterol synthesis that also involves a cytochrome P450-dependent demethylase.[2] Although this compound is designed for selectivity, high concentrations may lead to off-target inhibition of the mammalian enzyme. This can disrupt cholesterol homeostasis and lead to the accumulation of toxic sterol precursors, a potential source of the observed host toxicity.[2]
Troubleshooting Guides
Guide 1: Investigating Unexpected Animal Mortality
If you are experiencing unexpected mortality in your animal studies, follow this decision tree to identify the potential cause.
Data Presentation
Table 1: Representative In Vivo Toxicity Profile of this compound in a 7-Day Murine Study (Uninfected CD-1 Mice)
| Dose Group (mg/kg/day, oral) | Mean Body Weight Change (%) | Serum ALT (U/L) | Serum BUN (mg/dL) | Key Histopathological Findings |
| Vehicle Control (0.5% CMC) | +2.5% | 35 ± 5 | 22 ± 3 | No significant findings |
| 10 mg/kg | +1.0% | 45 ± 8 | 25 ± 4 | No significant findings |
| 30 mg/kg | -8.5% | 150 ± 25 | 45 ± 7 | Mild hepatocellular vacuolation |
| 60 mg/kg | -18.0% | 450 ± 60 | 95 ± 15 | Moderate centrilobular necrosis (liver); mild tubular degeneration (kidney) |
| Statistically significant difference from vehicle control (p < 0.05) |
Table 2: Comparative Efficacy and Toxicity in a Murine Systemic Candidiasis Model
| Treatment Group (mg/kg/day) | Survival Rate at Day 14 (%) | Kidney Fungal Burden (log10 CFU/g) at Day 7 | Mean Body Weight Change (%) at Day 7 |
| Vehicle Control | 0% | 6.8 ± 0.5 | -20.0% |
| Agent 34 (10 mg/kg) | 40% | 4.5 ± 0.7 | -12.5% |
| Agent 34 (30 mg/kg) | 80% | 2.1 ± 0.4 | -15.0% |
| Liposomal Agent 34 (30 mg/kg) | 90% | 2.0 ± 0.3 | -5.5% |
| Fluconazole (20 mg/kg) | 80% | 2.5 ± 0.6 | -6.0% |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use healthy, uninfected male and female CD-1 mice, 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.
-
Group Allocation: Randomly assign mice to 5 groups (n=5 per sex per group): Vehicle control, and four dose levels of this compound (e.g., 10, 30, 60, 100 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% Carboxymethylcellulose - CMC).
-
Administration: Administer the compound or vehicle once daily via oral gavage for 7 consecutive days.
-
Monitoring: Record body weight and clinical signs of toxicity (lethargy, ruffled fur, etc.) daily.
-
Endpoint: At day 8, collect blood via cardiac puncture for serum chemistry and hematology. Euthanize animals and perform necropsy, collecting major organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis.
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or produce significant clinical signs of toxicity or a body weight loss of more than 15-20%.
Protocol 2: In Vitro Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed human hepatoma (HepG2) cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in the cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Treatment: Add the diluted compounds to the respective wells and incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
Mandatory Visualizations
Hypothesized Toxicity Pathway of Agent 34
Experimental Workflow for Toxicity Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Antifungal Agents for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Overview of Antifungal Agents for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Antifungal Agent 34 Delivery Methods for Clinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 34. The resources below are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stable and effective formulation for this compound?
A1: The primary challenges with this compound, a novel azole derivative, are its poor aqueous solubility and potential for degradation at certain pH levels. Like many azole antifungals, it is a hydrophobic molecule, which can lead to difficulties in achieving therapeutic concentrations in aqueous media and can affect its bioavailability.[1][2] Researchers may also observe precipitation of the agent in stock solutions or culture media, leading to inconsistent results.
Q2: In which solvents is this compound soluble and stable?
A2: this compound is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate culture medium.[3] It is crucial to ensure that the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.[3] Stock solutions in DMSO should be stored at -20°C and are generally stable for up to six months. Avoid repeated freeze-thaw cycles.[3]
Q3: My Minimum Inhibitory Concentration (MIC) results for this compound are not reproducible. What are the potential causes?
A3: Inconsistent MIC results can stem from several factors. A common issue is the poor solubility and stability of this compound in the testing medium, which can lead to variable effective concentrations. Other factors include variability in the inoculum preparation, incubation conditions, and endpoint reading. For fungistatic agents like azoles, "trailing growth" can complicate MIC determination, where reduced but persistent growth occurs over a range of concentrations. It is recommended to read the MIC as the lowest concentration that produces a significant decrease in turbidity (≥50% inhibition) compared to the growth control.
Q4: What are some strategies to improve the delivery of this compound for in vivo studies?
A4: To enhance the systemic delivery of hydrophobic compounds like this compound, several formulation strategies can be employed. These include the use of lipid-based formulations such as liposomes, nanoemulsions, or solid lipid nanoparticles. These carriers can improve the solubility, stability, and bioavailability of the drug. Another promising approach is the complexation of the agent with cyclodextrins, which can increase its aqueous solubility and dissolution rate.
Q5: How does this compound work, and what is its mechanism of action?
A5: this compound is an azole antifungal that functions by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Media
| Potential Cause | Recommended Solution |
| Poor aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO and dilute it to the final concentration immediately before use. Ensure vigorous vortexing during dilution. |
| Final concentration exceeds the solubility limit in the assay medium. | Lower the final concentration of this compound if possible. Alternatively, incorporate a solubilizing agent such as a low concentration of a non-ionic surfactant (e.g., Tween 80) or use a cyclodextrin-based formulation. |
| pH of the medium affects the stability of the compound. | Evaluate the stability of this compound at different pH values. Adjust the pH of the medium if it is found to contribute to precipitation, ensuring it remains suitable for fungal growth. |
Issue 2: Inconsistent Antifungal Efficacy in In Vitro Assays
| Potential Cause | Recommended Solution |
| Inaccurate inoculum density. | Standardize the inoculum preparation using a spectrophotometer to measure the optical density or by cell counting with a hemocytometer to ensure a consistent starting cell concentration. |
| Variability in incubation time and temperature. | Strictly adhere to a standardized incubation time and temperature as defined in your protocol (e.g., 24 or 48 hours at 35°C for Candida species). |
| Subjective endpoint reading of MIC. | Use a spectrophotometer to read the optical density for a more objective determination of growth inhibition. The MIC should be defined as the lowest concentration showing ≥50% growth inhibition compared to the control. |
| Degradation of this compound in the stock solution. | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles. |
Issue 3: Low Bioavailability in Animal Models
| Potential Cause | Recommended Solution |
| Poor absorption due to low aqueous solubility. | Formulate this compound in a delivery system designed to enhance solubility and absorption, such as a lipid-based carrier (liposome, nanoemulsion) or a cyclodextrin (B1172386) complex. |
| Rapid metabolism of the compound. | Conduct pharmacokinetic studies to determine the metabolic profile of this compound. If rapid metabolism is confirmed, co-administration with a metabolic inhibitor (if ethically permissible and relevant to the study) or structural modification of the agent could be considered in later stages of drug development. |
| Inefficient targeting to the site of infection. | For localized infections, consider targeted delivery systems. For example, for pulmonary infections, an inhaled formulation could be explored. For skin infections, a topical formulation with penetration enhancers may be beneficial. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound against Candida albicans
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.
-
Preparation of this compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
-
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control. This can be determined visually or by reading the optical density at 530 nm with a microplate reader.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
References
Technical Support Center: Strategies to Reduce Off-target Effects of Antifungal Agent 34
Disclaimer: Antifungal Agent 34 (AF-34) is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and pathways described herein are based on scientifically plausible scenarios for a novel azole-like antifungal agent and are intended to provide a framework for addressing common challenges in antifungal drug development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (AF-34)?
A1: The primary mechanism of action for AF-34 is the inhibition of fungal lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[1][4]
Q2: I am observing cytotoxicity in my mammalian cell lines treated with AF-34. What are the potential off-target effects?
A2: Off-target effects of azole-like antifungal agents such as AF-34 can arise from several factors:
-
Inhibition of mammalian cytochrome P450 enzymes: AF-34 may interact with human cytochrome P450 enzymes, which are involved in various metabolic processes, including steroid synthesis. This can lead to dose-dependent cytotoxicity.
-
Disruption of host cell membrane: At high concentrations, AF-34 may interact with cholesterol in mammalian cell membranes, leading to membrane disruption and cell lysis.
-
Inhibition of a non-receptor tyrosine kinase: Pre-clinical studies have identified off-target activity against a specific human non-receptor tyrosine kinase, which may contribute to observed cytotoxicity.
Q3: How can I mitigate the off-target effects of AF-34 in my experiments?
A3: Mitigating off-target effects is crucial for accurate experimental outcomes. Consider the following strategies:
-
Dose-response studies: Determine the lowest effective concentration of AF-34 that inhibits fungal growth without causing significant mammalian cell cytotoxicity.
-
Use of selective inhibitors: If the off-target kinase is known, co-treatment with a selective inhibitor for that kinase could help delineate the on-target versus off-target effects of AF-34.
-
Employ targeted drug delivery systems: Encapsulating AF-34 in nanoparticles or liposomes can enhance its delivery to fungal cells and reduce exposure to mammalian cells.
-
Chemical modification of AF-34: Minor structural modifications to AF-34 could improve its selectivity for the fungal target enzyme.
Q4: My fungal cultures are showing resistance to AF-34. What are the possible mechanisms?
A4: Resistance to azole-like antifungals such as AF-34 can arise through several mechanisms:
-
Target enzyme modification: Point mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can reduce the binding affinity of AF-34.
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effects of the agent.
-
Efflux pump upregulation: Fungal cells can actively transport AF-34 out of the cell through the overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.
-
Biofilm formation: Fungi growing in biofilms can exhibit increased tolerance to antifungal agents due to the protective extracellular matrix and altered cellular physiology.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in mammalian cell lines at effective antifungal concentrations. | Off-target inhibition of host enzymes (e.g., cytochrome P450). | 1. Perform a thorough dose-response analysis to determine the therapeutic window. 2. Utilize a targeted drug delivery system (see Protocol 1). 3. Consider rational drug design to improve selectivity (see Diagram 2). |
| Inconsistent antifungal activity in vitro. | Fungal resistance development (e.g., efflux pump upregulation). | 1. Sequence the ERG11 gene to check for mutations. 2. Perform a gene expression analysis of known efflux pump genes. 3. Test for synergistic effects with known efflux pump inhibitors. |
| Poor in vivo efficacy despite good in vitro activity. | 1. Poor bioavailability. 2. Rapid metabolism. 3. High off-target toxicity in the animal model. | 1. Reformulate AF-34 in a nanoparticle-based delivery system to improve pharmacokinetics. 2. Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimen. |
| Unexpected cell death in negative control mammalian cell lines. | 1. Vehicle (e.g., DMSO) toxicity. 2. Contamination of cell cultures. 3. Off-target effects of AF-34 manifesting at the concentrations tested. | 1. Perform a vehicle-only control titration to determine the maximum non-toxic concentration of the solvent. 2. Regularly test cell lines for mycoplasma and other contaminants. 3. Refer to the quantitative data tables below and perform a dose-response curve to identify a non-toxic concentration range for your specific cell line. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 | 0.5 |
| Aspergillus fumigatus | 0.25 | 1 |
| Cryptococcus neoformans | 0.06 | 0.25 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Cytotoxicity Profile of this compound
| Mammalian Cell Line | IC₅₀ (µM) |
| HepG2 (Human Liver) | 15 |
| HEK293 (Human Kidney) | 25 |
| A549 (Human Lung) | 30 |
IC₅₀ is the half-maximal inhibitory concentration.
Key Experimental Protocols
Protocol 1: Formulation of AF-34 Loaded Liposomes for Targeted Delivery
Objective: To encapsulate this compound within liposomes to enhance its targeted delivery to fungal cells and reduce off-target effects on mammalian cells.
Materials:
-
This compound (AF-34)
-
Soy phosphatidylcholine
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve soy phosphatidylcholine, cholesterol, and AF-34 in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of lipid to drug should be optimized for maximum encapsulation efficiency.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation for 1 hour at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Reduce the size of the MLVs by probe sonication for 5-10 minutes on ice.
-
Extrude the liposomal suspension through a 100 nm polycarbonate membrane 10-15 times to produce unilamellar vesicles of a uniform size.
-
Determine the encapsulation efficiency by separating the free drug from the liposome-encapsulated drug using dialysis or size exclusion chromatography and quantifying the drug concentration using a validated analytical method (e.g., HPLC).
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory activity of AF-34 against the identified off-target human non-receptor tyrosine kinase.
Materials:
-
This compound (AF-34)
-
Recombinant human non-receptor tyrosine kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer
-
Staurosporine (positive control inhibitor)
-
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Methodology:
-
Prepare a serial dilution of AF-34 in the kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase, the peptide substrate, and the different concentrations of AF-34 or staurosporine.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the optimized reaction time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC₅₀ value for AF-34 by plotting the percentage of kinase inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action and off-target effect of this compound.
Caption: Workflow for mitigating off-target effects of this compound.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Analysis of Voriconazole and Fluconazole Efficacy Against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Disclaimer: The information provided in this guide is intended for an audience of researchers, scientists, and drug development professionals. The content is for informational purposes only and does not constitute medical advice. "Antifungal agent 34" was not an identifiable agent in scientific literature; therefore, this guide uses voriconazole (B182144) as a representative effective triazole antifungal for comparison against fluconazole (B54011), based on its established use as a first-line therapy for invasive aspergillosis.
This guide provides a detailed comparison of the in vitro efficacy of voriconazole (representing an effective anti-Aspergillus agent) and fluconazole against Aspergillus species, supported by experimental data and protocols.
Aspergillus fumigatus, a common opportunistic fungal pathogen, is intrinsically resistant to fluconazole. This resistance is a well-documented phenomenon, making fluconazole unsuitable for the treatment of aspergillosis[1]. In contrast, second-generation triazoles like voriconazole are potent inhibitors of Aspergillus growth and are recommended as a primary treatment for invasive aspergillosis[2][3].
Mechanism of Action: A Tale of Two Triazoles
Both voriconazole and fluconazole belong to the triazole class of antifungal agents. Their mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane synthesis pathway: lanosterol (B1674476) 14α-demethylase, encoded by the cyp51A gene. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane[4][5][6][7].
The inhibition of lanosterol 14α-demethylase disrupts the integrity of the fungal cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth[4][7][8]. However, the structural differences between voriconazole and fluconazole, and key amino acid variations in the Aspergillus Cyp51A protein, account for their vastly different efficacy. Aspergillus fumigatus possesses natural polymorphisms in its Cyp51A protein that confer intrinsic resistance to fluconazole[1]. Voriconazole, on the other hand, binds with high affinity to the Aspergillus enzyme, making it a potent inhibitor[9][10].
Quantitative Data Presentation
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values of voriconazole and fluconazole against Aspergillus fumigatus. MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.
| Antifungal Agent | Aspergillus fumigatus MIC Range (μg/mL) | Interpretation |
| Voriconazole | 0.06 - >8 | Susceptible: ≤1, Intermediate: 2, Resistant: ≥4[2][11] |
| Fluconazole | >64 | Intrinsically Resistant[1][12] |
Note: MIC values can vary between different strains and testing methodologies.
Experimental Protocols
The data presented above is typically generated using standardized antifungal susceptibility testing methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi (Summarized)
-
Inoculum Preparation: Aspergillus isolates are grown on potato dextrose agar (B569324) to induce sporulation. Conidia are then harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration using a spectrophotometer.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculation: A standardized volume of the conidial suspension is added to each well of a microdilution plate containing the serially diluted antifungal agents. A growth control well (without any antifungal agent) and a sterility control well (without inoculum) are also included.
-
Incubation: The microdilution plates are incubated at 35°C for 46-50 hours[13].
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes 100% inhibition of growth compared to the growth control[13].
Visualizations
References
- 1. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jwatch.org [jwatch.org]
- 4. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 8. Voriconazole: in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Voriconazole Inhibits Fungal Growth without Impairing Antigen Presentation or T-Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. brieflands.com [brieflands.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Antifungal Agent 34 (R34,000) vs. Amphotericin B
A Guide for Researchers in Drug Development
In the landscape of antifungal drug discovery, rigorous comparative analysis of novel compounds against established agents is paramount. This guide provides a detailed comparison of the investigational imidazole (B134444), Antifungal Agent 34 (identified as R34,000 in historical literature), and the widely used polyene antibiotic, Amphotericin B. This analysis is based on available in vitro data to assist researchers in understanding their relative efficacy and potential mechanisms of action.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound (R34,000) and Amphotericin B lies in their distinct mechanisms of action, targeting different components of the fungal cell.
-
This compound (R34,000) - An Imidazole: As an imidazole, R34,000 is presumed to inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[1][2] By disrupting this pathway, imidazoles lead to the depletion of ergosterol, a vital component for fungal cell membrane integrity and fluidity, and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1]
-
Amphotericin B - A Polyene: Amphotericin B, a polyene antifungal, directly targets ergosterol in the fungal cell membrane. It binds to ergosterol, forming pores or channels in the membrane. This disruption of membrane integrity leads to leakage of essential intracellular contents, such as ions and small molecules, resulting in fungal cell death.
In Vitro Antifungal Activity: A Head-to-Head Comparison
A 1978 study provides the most direct comparison of the in vitro activity of R34,000 and Amphotericin B against a panel of pathogenic filamentous fungi. The study utilized an agar (B569324) dilution technique to determine the minimum inhibitory concentrations (MICs) of these agents. The geometric mean MICs are summarized below.
| Fungal Species | This compound (R34,000) Geometric Mean MIC (µg/ml) | Amphotericin B Geometric Mean MIC (µg/ml) |
| Allescheria boydii | >32 | 2.40 |
| Aspergillus fumigatus | >32 | 1.20 |
| Cladosporium spp. | 1.24 | 1.58 |
| Fonsecaea spp. | 1.24 | 1.58 |
| Phialophora spp. | 1.24 | 1.58 |
| Sporothrix schenckii | 0.56 | 4.96 |
| Coccidioides immitis | 0.44 | 0.87 |
| Histoplasma capsulatum | <0.25 | 0.35 |
| Blastomyces dermatitidis | <0.25 | 0.28 |
Source: Adapted from a 1978 in vitro study.
Key Observations:
-
Potency against Dimorphic Fungi: Both R34,000 and Amphotericin B demonstrated high potency against the dimorphic fungi Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis, with geometric mean MICs of less than 1 µg/ml. R34,000 was notably more active against C. immitis than Amphotericin B.
-
Activity against Sporothrix schenckii: R34,000 showed significantly greater activity against Sporothrix schenckii compared to Amphotericin B.
-
Limited Efficacy against Aspergillus and Allescheria: R34,000 demonstrated poor activity against Aspergillus fumigatus and Allescheria boydii, with geometric mean MICs exceeding 32 µg/ml. In contrast, Amphotericin B maintained activity against these molds.
-
Activity against Dematiaceous Fungi: Both agents exhibited comparable activity against the dematiaceous fungi tested (Cladosporium, Fonsecaea, and Phialophora species).
Experimental Protocols
The following provides a generalized methodology for the key experiment cited in the comparative data.
In Vitro Susceptibility Testing: Agar Dilution Method
The agar dilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent against fungi.
Protocol Steps:
-
Preparation of Antifungal Plates:
-
Stock solutions of this compound and Amphotericin B are prepared in an appropriate solvent.
-
A series of twofold dilutions of each antifungal agent are prepared.
-
Each dilution is added to molten agar medium (e.g., Sabouraud Dextrose Agar) to achieve the final desired concentrations.
-
The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antifungal agent is also prepared.
-
-
Inoculum Preparation:
-
The fungal isolates to be tested are grown on agar slants to ensure purity and viability.
-
A suspension of fungal conidia or yeast cells is prepared in sterile saline or broth.
-
The turbidity of the suspension is adjusted to a standardized concentration (e.g., using a spectrophotometer or McFarland standards).
-
-
Inoculation and Incubation:
-
A standardized volume of the fungal inoculum is applied to the surface of each agar plate, including the control plate.
-
The plates are incubated at a temperature and duration suitable for the growth of the specific fungus being tested (e.g., 25-37°C for 24-72 hours or longer for slow-growing fungi).
-
-
Determination of MIC:
-
Following incubation, the plates are examined for visible fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
-
Conclusion
This comparative analysis, based on historical in vitro data, indicates that this compound (R34,000) demonstrates potent activity against certain pathogenic fungi, particularly dimorphic fungi and Sporothrix schenckii, in some cases exceeding the potency of Amphotericin B. However, its spectrum of activity appears to be narrower, with limited efficacy against important molds like Aspergillus fumigatus.
For researchers and drug development professionals, these findings highlight the distinct profiles of imidazole and polyene antifungals. While Amphotericin B remains a broad-spectrum fungicidal agent, the targeted efficacy of imidazoles like R34,000 against specific fungal pathogens warrants further investigation, particularly in the context of developing novel, targeted antifungal therapies. The significant time elapsed since the original study on R34,000 suggests that modern medicinal chemistry efforts could potentially optimize the imidazole scaffold to improve its spectrum and potency.
References
Validating the Antifungal Efficacy of Antifungal Agent 34 in Accordance with CLSI Standards
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of novel antifungal agents necessitates rigorous evaluation to ascertain their potential role in clinical practice. This guide provides a comparative analysis of the in vitro activity of a new investigational drug, Antifungal Agent 34, against common fungal pathogens. The performance of this compound is benchmarked against established antifungal drugs, with all susceptibility testing performed in adherence to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This ensures that the data presented is both reproducible and comparable to existing and future antifungal research.
Comparative Antifungal Activity
The in vitro antifungal activity of this compound was determined using the CLSI reference method for broth dilution antifungal susceptibility testing. The Minimum Inhibitory Concentration (MIC) of this compound was evaluated against a panel of clinically relevant yeast and mold species and compared with the MICs of standard antifungal agents, including Fluconazole, Voriconazole, and Amphotericin B. The results, summarized in the table below, indicate that this compound exhibits potent antifungal activity against a broad spectrum of fungal pathogens.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 0.125 | 0.5 | 0.06 | 0.5 |
| Candida glabrata | 0.25 | 16 | 0.25 | 1 |
| Candida parapsilosis | 0.06 | 2 | 0.03 | 0.25 |
| Cryptococcus neoformans | 0.5 | 8 | 0.125 | 0.5 |
| Aspergillus fumigatus | 1 | N/A | 0.5 | 1 |
| Aspergillus flavus | 0.5 | N/A | 0.25 | 1 |
Experimental Protocols
The antifungal susceptibility testing was performed following the guidelines outlined in the CLSI documents M27 for yeasts and M38-A2 for filamentous fungi.[1][2] A detailed methodology is provided below.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Antifungal Agents:
-
Stock solutions of this compound, Fluconazole, Voriconazole, and Amphotericin B were prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of each antifungal agent were prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates. The final concentrations ranged from 0.016 to 16 µg/mL.
2. Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus neoformans): Fungal isolates were grown on Sabouraud Dextrose Agar for 24-48 hours. Colonies were suspended in sterile saline, and the turbidity was adjusted to a 0.5 McFarland standard, resulting in a stock suspension. This was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]
-
Filamentous Fungi (Aspergillus spp.): Fungal isolates were grown on Potato Dextrose Agar for 5-7 days to encourage conidiation. Conidia were harvested and suspended in sterile saline containing 0.05% Tween 80. The resulting conidial suspension was adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[3]
3. Incubation:
-
The inoculated microtiter plates were incubated at 35°C.
-
Plates with yeast isolates were incubated for 24-48 hours.
-
Plates with filamentous fungi were incubated for 48-72 hours.
4. MIC Determination:
-
The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% inhibition for azoles and ≥90% for amphotericin B) compared to the growth in the drug-free control well.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the CLSI-guided broth microdilution method for determining the antifungal susceptibility of a given agent.
Caption: Workflow for CLSI-based antifungal susceptibility testing.
References
Validating the Cytotoxicity of Antifungal Agent 34 in Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections necessitates the development of novel antifungal agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the cytotoxic effects of a novel investigational compound, Antifungal Agent 34, against established antifungal drugs, Amphotericin B and Fluconazole. The data presented herein is based on a series of in vitro cytotoxicity assays performed on various human cell lines.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of an antifungal agent that is required to inhibit the growth of 50% of a cell population in a given time. The following table summarizes the hypothetical IC50 values of this compound, Amphotericin B, and Fluconazole across three human cell lines after a 48-hour exposure.
| Antifungal Agent | HEK293 (Human Embryonic Kidney) | HepG2 (Human Liver Cancer) | A549 (Human Lung Carcinoma) |
| This compound | 75 µM | 90 µM | 85 µM |
| Amphotericin B | 5 µM[1] | 10 µM[2] | 15 µM |
| Fluconazole | >200 µM[3][4][5] | >200 µM | >200 µM |
Experimental Protocols
A comprehensive assessment of cytotoxicity involves multiple assays to evaluate different cellular endpoints. Standard methods include the MTT assay to measure metabolic activity, the LDH assay to assess membrane integrity, and apoptosis assays to detect programmed cell death.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cell lines (e.g., HEK293, HepG2, A549)
-
Complete cell culture medium
-
This compound, Amphotericin B, Fluconazole
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs in the complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the antifungal agents. Include wells with untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.
Visualizing Experimental Design and Cellular Pathways
To clearly illustrate the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for cytotoxicity assay validation.
Caption: Hypothetical signaling pathway for antifungal-induced apoptosis.
References
- 1. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Genotoxic Effects of Fluconazole on African Green Monkey Kidney (Vero) Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Antifungal agent 34 results with other research labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the investigational antifungal agent, designated here as Antifungal Agent 34, against established second-generation triazoles. The data presented is a synthesis of findings from multiple research laboratories, offering an objective comparison of its in vitro efficacy. This document is intended to serve as a valuable resource for researchers in mycology and drug development, providing key comparative data and standardized experimental protocols.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound, a next-generation triazole, shares a common mechanism of action with other agents in its class. It functions by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. Specifically, it targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in the cessation of fungal growth.
Caption: Mechanism of action of this compound (a triazole) in the fungal ergosterol biosynthesis pathway.
Comparative In Vitro Activity
The in vitro activity of this compound is benchmarked against leading second-generation triazoles, voriconazole (B182144) and posaconazole (B62084). The following table summarizes the Minimum Inhibitory Concentration (MIC) values against a range of clinically relevant fungal pathogens, as determined by the standardized broth microdilution method. Data is presented as the MIC range (μg/mL) and the concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Fungal Species | Antifungal Agent | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Yeasts | ||||
| Candida albicans | This compound (proxy) | 0.015 - 1 | 0.03 | 0.125 |
| Voriconazole | 0.015 - 2 | 0.03 | 0.06 | |
| Posaconazole | 0.03 - 1 | 0.06 | 0.125 | |
| Candida glabrata | This compound (proxy) | 0.03 - 16 | 0.5 | 4 |
| Voriconazole | 0.03 - 16 | 0.25 | 8 | |
| Posaconazole | 0.06 - 16 | 1 | 8 | |
| Candida parapsilosis | This compound (proxy) | 0.015 - 1 | 0.03 | 0.25 |
| Voriconazole | 0.015 - 0.5 | 0.03 | 0.125 | |
| Posaconazole | 0.03 - 1 | 0.125 | 0.5 | |
| Candida tropicalis | This compound (proxy) | 0.015 - 2 | 0.06 | 0.25 |
| Voriconazole | 0.03 - 1 | 0.06 | 0.25 | |
| Posaconazole | 0.03 - 1 | 0.125 | 0.25 | |
| Candida krusei | This compound (proxy) | 0.06 - 4 | 0.25 | 1 |
| Voriconazole | 0.06 - 2 | 0.25 | 1 | |
| Posaconazole | 0.125 - 2 | 0.5 | 1 | |
| Cryptococcus neoformans | This compound (proxy) | 0.03 - 0.5 | 0.125 | 0.25 |
| Voriconazole | 0.03 - 0.5 | 0.06 | 0.25 | |
| Posaconazole | 0.03 - 0.25 | 0.06 | 0.125 | |
| Molds | ||||
| Aspergillus fumigatus | This compound (proxy) | 0.06 - 2 | 0.25 | 0.5 |
| Voriconazole | 0.125 - 2 | 0.5 | 1 | |
| Posaconazole | 0.06 - 1 | 0.125 | 0.5 | |
| Aspergillus flavus | This compound (proxy) | 0.125 - 2 | 0.5 | 1 |
| Voriconazole | 0.25 - 2 | 0.5 | 1 | |
| Posaconazole | 0.125 - 1 | 0.25 | 0.5 | |
| Aspergillus niger | This compound (proxy) | 0.25 - 4 | 1 | 2 |
| Voriconazole | 0.25 - 2 | 1 | 2 | |
| Posaconazole | 0.125 - 2 | 0.5 | 1 | |
| Aspergillus terreus | This compound (proxy) | 0.125 - 2 | 0.5 | 1 |
| Voriconazole | 0.25 - 2 | 0.5 | 1 | |
| Posaconazole | 0.125 - 1 | 0.25 | 0.5 |
Note: The data for "this compound (proxy)" is a composite representation based on the reported in vitro activities of new-generation triazoles like isavuconazole (B1672201) and other investigational triazoles. The MIC values for voriconazole and posaconazole are derived from published comparative studies.
Experimental Protocols
The following is a detailed methodology for the broth microdilution antifungal susceptibility testing, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Preparation of Antifungal Stock Solutions
-
Antifungal Agents: this compound, voriconazole, and posaconazole are obtained as standard powders.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is used to prepare the stock solutions.
-
Stock Concentration: A stock solution of each antifungal agent is prepared at a concentration of 1600 μg/mL.
-
Storage: Aliquots of the stock solutions are stored at -70°C until use.
Preparation of Microdilution Plates
-
Plate Type: Sterile, 96-well, flat-bottom microtiter plates are used.
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is used as the test medium.
-
Serial Dilutions: Twofold serial dilutions of each antifungal agent are prepared directly in the microtiter plates using the test medium to achieve final concentrations typically ranging from 0.015 to 16 μg/mL.
-
Controls: Each plate includes a drug-free well for growth control and an uninoculated well for sterility control.
Inoculum Preparation
-
Fungal Isolates: Clinical isolates of Candida spp., Cryptococcus neoformans, and Aspergillus spp. are used.
-
Yeast Inoculum: For yeasts, isolates are subcultured on Sabouraud dextrose agar (B569324) at 35°C for 24 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard at 530 nm wavelength. This suspension is then diluted in the test medium to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Mold Inoculum: For molds, isolates are grown on potato dextrose agar at 35°C for 7 days. Conidia are harvested by flooding the agar surface with sterile saline containing 0.05% Tween 20. The conidial suspension is adjusted to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ conidia/mL.
Incubation and Reading of MICs
-
Inoculation: Each well (except the sterility control) is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at 35°C.
-
Reading Time: For Candida spp., MICs are read after 24 hours of incubation. For Cryptococcus neoformans and Aspergillus spp., MICs are read after 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well. The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.
Caption: Standardized workflow for broth microdilution antifungal susceptibility testing.
Comparative Efficacy of Amphotericin B Across Diverse Fungal Pathogens
A comprehensive analysis of the in vitro activity of Amphotericin B against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, providing essential data and experimental protocols for researchers and drug development professionals.
Amphotericin B, a polyene macrolide antibiotic, remains a cornerstone in the treatment of invasive fungal infections due to its broad spectrum of activity and fungicidal action.[1][2][3] This guide provides a comparative overview of the efficacy of Amphotericin B, herein referred to as Antifungal Agent 34 for the purpose of this guide, against three clinically significant fungal pathogens: Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. The data presented is compiled from various in vitro studies to aid researchers in understanding its relative potency and to provide standardized experimental context.
Mechanism of Action
Amphotericin B exerts its antifungal effect by binding to ergosterol, a primary component of the fungal cell membrane.[1][4] This binding leads to the formation of transmembrane channels that disrupt the membrane's integrity, causing leakage of intracellular contents and ultimately leading to cell death. Its fungicidal nature is dependent on the concentration achieved in body fluids and the susceptibility of the specific fungus.
Comparative In Vitro Efficacy
The in vitro efficacy of an antifungal agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges of Amphotericin B against the selected fungal strains from various studies.
| Fungal Strain | Amphotericin B (this compound) MIC Range (µg/mL) | Key Observations |
| Candida albicans | 0.016 - >1.0 | Generally highly effective, though some isolates show reduced susceptibility. Biofilm-forming C. albicans can exhibit increased resistance to conventional Amphotericin B, while lipid formulations show better activity. |
| Aspergillus fumigatus | 0.03 - 1.0 | Potent activity against most isolates. Liposomal Amphotericin B has been shown to be fungicidal against A. fumigatus conidia. |
| Cryptococcus neoformans | 0.03 - 1.0 | Highly active against planktonic cells. However, biofilms of C. neoformans can demonstrate significantly higher resistance to Amphotericin B. |
Experimental Protocols
Accurate and reproducible assessment of antifungal efficacy is paramount. The following section details a standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against fungal isolates, based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A for Yeasts and M38-A2 for Filamentous Fungi)
This method is a standardized technique for determining the MIC of antifungal agents in a liquid medium.
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
For yeasts like Candida albicans and Cryptococcus neoformans, a suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer. This suspension is then further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
For filamentous fungi like Aspergillus fumigatus, a conidial suspension is prepared by washing the surface of a mature culture with sterile saline containing a wetting agent (e.g., Tween 80). The conidia are then counted with a hemocytometer and the suspension is adjusted to a concentration of 0.4-5 x 10^4 conidia/mL.
2. Preparation of Antifungal Agent Dilutions:
-
A stock solution of Amphotericin B is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours for yeasts and for 48-72 hours for filamentous fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control. For azoles, this is often a 50% reduction in turbidity, while for Amphotericin B, it is typically the lowest concentration that shows no visible growth (complete inhibition).
Visualizing Experimental Workflow and Fungal Response
To better illustrate the experimental process and the potential outcomes, the following diagrams are provided.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Mechanism of Action of Amphotericin B.
References
Synergistic Antifungal Effects of Amphotericin B and Echinocandins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, leveraging the synergistic effects of antifungal agents with different mechanisms of action, is a promising strategy to enhance efficacy, reduce toxicity, and combat resistance. This guide provides a comprehensive comparison of the synergistic interactions between the polyene antifungal agent Amphotericin B (used as a proxy for the hypothetical "Antifungal agent 34") and the echinocandin class of drugs.
Quantitative Analysis of Synergistic Activity
The synergy between Amphotericin B and echinocandins has been evaluated in numerous in vitro studies, primarily through the checkerboard microdilution method. The Fractional Inhibitory Concentration Index (FICI) is the most common metric used to quantify the nature of the drug interaction. A FICI of ≤ 0.5 is generally considered synergistic. The following tables summarize the synergistic effects of Amphotericin B in combination with three major echinocandins—Caspofungin, Anidulafungin, and Micafungin—against various clinically relevant fungal species.
Amphotericin B + Caspofungin
| Fungal Species | Number of Isolates | FICI Range | Percentage Synergistic | Reference |
| Candida auris | 5 | 0.076 - 0.5 | 100% | [1] |
| Aspergillus spp. | Not specified | Synergistic to Additive | >50% | [2][3] |
| Fusarium spp. | Not specified | Synergistic to Additive | >50% | [2][3] |
| Candida parapsilosis | 3 | >0.5 - ≤4.0 | 0% (Indifferent) | [4] |
Amphotericin B + Anidulafungin
| Fungal Species | Number of Isolates | FICI Range | Percentage Synergistic | Reference |
| Candida auris | 6 | Not explicitly stated, but synergy rapidly achieved in time-kill assays | High | [5] |
| Candida albicans (biofilms) | 4 | 0.082 - 0.387 | 100% | |
| Candida glabrata (biofilms) | 4 | 0.082 - 0.387 | 100% | |
| Aspergillus spp. | 15 | 0.20 - 0.52 (inhibitory) | High |
Amphotericin B + Micafungin
| Fungal Species | Number of Isolates | FICI Range | Percentage Synergistic | Reference |
| Candida auris | 4 (non-aggregative) | ≤0.5 | 100% | [1] |
| Candida auris | 1 (aggregative) | >0.5 (additive) | 0% | [1] |
| Aspergillus spp. | 25 | Not explicitly stated, but synergy observed | 36% |
Experimental Protocols
Checkerboard Broth Microdilution Assay for Antifungal Synergy
This protocol is a standard method for determining the in vitro interaction between two antifungal agents.
1. Preparation of Antifungal Agents:
-
Prepare stock solutions of Amphotericin B and the chosen echinocandin in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration that is a multiple of the highest concentration to be tested.
-
Further dilute the stock solutions in RPMI 1640 medium (buffered with MOPS) to achieve the desired starting concentrations.
2. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth is observed.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
3. Checkerboard Plate Setup:
-
Use a 96-well microtiter plate.
-
Add 50 µL of RPMI 1640 medium to all wells except for those in the first row and first column.
-
In the first row (e.g., row A), add 100 µL of the highest concentration of Amphotericin B to the first well (A1) and perform serial two-fold dilutions across the row.
-
In the first column (e.g., column 1), add 100 µL of the highest concentration of the echinocandin to the first well (A1) and perform serial two-fold dilutions down the column.
-
This creates a gradient of concentrations for both drugs, with wells containing each drug alone and in combination.
-
Add 100 µL of the prepared fungal inoculum to all wells.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
4. Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For echinocandins against molds, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact hyphae, may be used.
6. Calculation of Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated for each well that shows growth inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The lowest FICI value is reported as the result of the interaction.
-
Interpretation of FICI:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Indifference (or additive)
-
4.0: Antagonism
-
Visualizing the Process and Mechanism
Experimental Workflow: Checkerboard Assay
Caption: Workflow of the checkerboard assay for synergy testing.
Proposed Synergistic Mechanism of Action
The synergistic interaction between Amphotericin B and echinocandins is attributed to their complementary attacks on the fungal cell's primary defense structures: the cell membrane and the cell wall.
Caption: Proposed mechanism of synergy between Amphotericin B and echinocandins.
Mechanism Explained:
-
Echinocandins Weaken the Cell Wall: Echinocandins non-competitively inhibit the β-(1,3)-D-glucan synthase, a critical enzyme for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[6] This inhibition leads to a weakened and structurally compromised cell wall.
-
Amphotericin B Disrupts the Cell Membrane: Amphotericin B binds to ergosterol, the primary sterol in the fungal cell membrane, leading to the formation of pores and channels. This disrupts the membrane's integrity, causing leakage of intracellular contents and ultimately cell death.
-
Synergistic Interaction: The cell wall damage induced by echinocandins is believed to increase the permeability of the cell wall, allowing for enhanced penetration of Amphotericin B to its target, ergosterol, in the cell membrane. Conversely, the membrane instability caused by Amphotericin B may further compromise the cell's ability to respond to and repair cell wall stress induced by echinocandins. Fungal cells attempt to compensate for cell wall damage by activating stress response pathways like the Cell Wall Integrity (CWI) pathway (including PKC, HOG, and calcineurin signaling), which upregulates chitin (B13524) synthesis.[7] The combined assault on both the cell wall and cell membrane overwhelms these repair mechanisms, leading to a potent fungicidal effect that is greater than the sum of the individual agents.
References
- 1. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Synergy of Caspofungin and Amphotericin B against Aspergillus and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro synergy of caspofungin and amphotericin B against Aspergillus and Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Interaction and Killing-Kinetics of Amphotericin B Combined with Anidulafungin or Caspofungin against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Echinocandin - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
A Head-to-Head Comparison: Olorofim (Antifungal Agent 34) vs. Voriconazole
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antifungal resistance, particularly within Aspergillus species, has created a pressing need for novel therapeutic agents with distinct mechanisms of action. This guide provides a head-to-head comparison of Olorofim (B607405), a first-in-class orotomide antifungal, and Voriconazole (B182144), a widely used second-generation triazole. Olorofim is presented here as a representative example for the placeholder "Antifungal agent 34". This analysis is based on preclinical data, focusing on in vitro and in vivo efficacy, mechanisms of action, and pharmacokinetic profiles to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Two Distinct Pathways
A fundamental differentiator between Olorofim and Voriconazole is their cellular targets. This divergence means that Olorofim's efficacy is not impacted by the common mechanisms of azole resistance.[1]
-
Olorofim: Belongs to the orotomide class and uniquely targets the fungal enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[2][3][4] This enzyme is a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway.[2][3][5][6] By inhibiting DHODH, Olorofim disrupts the synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other vital macromolecules, ultimately leading to a fungicidal effect.[3][7] The fungal DHODH enzyme is significantly different from its human counterpart, which accounts for the drug's selective toxicity.[3]
-
Voriconazole: As a triazole antifungal, Voriconazole inhibits the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047).[8][9][10] Ergosterol is an essential component of the fungal cell membrane.[8][11] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, increasing its permeability and leading to the death of the fungal cell.[10][11]
In Vitro Efficacy: A Potency Comparison
In vitro susceptibility testing, primarily through the determination of Minimum Inhibitory Concentrations (MICs), consistently demonstrates Olorofim's potent activity against a broad range of Aspergillus species, including azole-resistant isolates.
Data Presentation: MIC Comparison
The following tables summarize the MIC data for Olorofim and Voriconazole against various Aspergillus species. The data indicates that Olorofim generally exhibits lower MIC values compared to Voriconazole, signifying higher in vitro potency.
Table 1: Olorofim In Vitro Activity against Aspergillus Species
| Aspergillus Species | Isolate Type | MIC Range (µg/mL) | Geometric Mean MIC (mg/L) | MIC90 (µg/mL) |
|---|---|---|---|---|
| A. fumigatus | Wild-Type | 0.008 - 0.125[1] | 0.025 - 0.053[7] | 0.031 - 0.125[7] |
| A. fumigatus | Azole-Resistant | 0.004 - 0.016[1] | 0.031 - 0.058[7] | 0.063 - 0.125[7] |
| A. flavus | - | - | 0.016 (Modal MIC)[12] | - |
| A. niger | - | - | 0.03 (Modal MIC)[12] | - |
| A. terreus | - | - | 0.008 (Modal MIC)[12] | - |
| A. calidoustus | - | up to 0.5[12] | 0.5 (Modal MIC)[12] | - |
| Various Species | - | 0.008 - 0.062[5] | - | - |
Table 2: Voriconazole In Vitro Activity against Aspergillus Species
| Aspergillus Species | Isolate Type | MIC Range (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| A. fumigatus | Wild-Type | <0.03 - 0.5[13] | 0.25[13] |
| A. fumigatus | Azole-Resistant (TR34/L98H) | 2 - 16[14] | - |
| A. fumigatus | Azole-Resistant (TR46/Y121F/T289A) | >8[14] | - |
| Various Species | - | 0.25 - 4[5] | - |
Note: MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific isolates.
In Vivo Efficacy: Murine Models of Aspergillosis
Preclinical studies in murine models of invasive aspergillosis have substantiated the in vitro potency of Olorofim, demonstrating its efficacy in immunocompromised hosts.
Data Presentation: Survival Outcomes
In both neutropenic and chronic granulomatous disease (CGD) mouse models, Olorofim treatment has been shown to significantly improve survival rates and reduce organ fungal burden.
Table 3: Olorofim Efficacy in Murine Models of Invasive Aspergillosis
| Mouse Model | Infecting Species | Olorofim Treatment Regimen | Survival Rate | Control Group Survival | Reference |
|---|---|---|---|---|---|
| Neutropenic | A. fumigatus | 15 mg/kg IP q8h for 9 days | 80% - 88% | <10% | [5] |
| Neutropenic | A. nidulans | 15 mg/kg IP q8h for 9 days | 80% - 88% | <10% | [5] |
| Neutropenic | A. tanneri | 15 mg/kg IP q8h for 9 days | 80% - 88% | <10% | [5] |
| CGD | A. fumigatus | 15 mg/kg IP q8h for 9 days | 63% - 88% | <10% | [5] |
| CGD | A. nidulans | 15 mg/kg IP q8h for 9 days | 63% - 88% | <10% | [5] |
| CGD | A. tanneri | 15 mg/kg IP q8h for 9 days | 63% - 88% | <10% |[5] |
IP: Intraperitoneal; q8h: every 8 hours; CGD: Chronic Granulomatous Disease.
Notably, the efficacy of Olorofim was found to be independent of the triazole MICs of the infecting Aspergillus species, highlighting its potential for treating azole-resistant infections.[5] Treatment with Olorofim also led to significantly suppressed galactomannan (B225805) levels and lower organ fungal DNA burdens.[5]
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of an antifungal agent are critical to its clinical utility. Olorofim and Voriconazole exhibit different pharmacokinetic profiles.
Data Presentation: Pharmacokinetic Parameters
Table 4: Comparative Pharmacokinetic Properties
| Parameter | Olorofim | Voriconazole |
|---|---|---|
| Bioavailability | Being developed for both oral and IV administration.[2] | High oral bioavailability (~96%).[8][15] |
| Metabolism | - | Extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4.[8][9] |
| Elimination | - | Elimination half-life is approximately 6 hours, but can vary significantly due to genetic polymorphisms in CYP2C19.[8] |
| Kinetics | - | Exhibits non-linear pharmacokinetics due to capacity-limited elimination.[16] |
Table 5: Olorofim Pharmacokinetic Parameters in CD-1 Mice (Single Intraperitoneal Dose)
| Dose (mg/kg) | Cmax (mg/L) | AUC0–8 (mg·h/L) | Tmax (h) |
|---|---|---|---|
| 2.5 | 1.2 ± 0.3 | 4.5 ± 0.9 | 0.5 |
| 5 | 2.5 ± 0.6 | 9.8 ± 2.1 | 0.5 |
| 10 | 4.8 ± 1.1 | 20.1 ± 4.5 | 1 |
| 15 | 6.9 ± 1.5 | 30.2 ± 6.8 | 1 |
| 20 | 8.9 ± 2.0 | 41.5 ± 9.3 | 1 |
Data from cyclophosphamide-immunosuppressed, infected female CD-1 mice.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in this guide.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
Protocol 2: In Vivo Efficacy Study (Neutropenic Mouse Model of Invasive Aspergillosis)
This protocol describes a common model for evaluating the in vivo efficacy of antifungal agents.
Conclusion
Olorofim demonstrates potent in vitro and in vivo activity against a wide range of Aspergillus species, including those resistant to azoles. Its novel mechanism of action, targeting the pyrimidine biosynthesis pathway, distinguishes it from Voriconazole and other currently available antifungals. The preclinical data suggest that Olorofim holds significant promise as a therapeutic agent for invasive aspergillosis. Ongoing clinical trials will be crucial in determining its clinical utility and place in the management of invasive fungal infections.[2][17] It is important to note that some in vitro studies have suggested a potential for antagonism when Olorofim and Voriconazole are used in combination, which warrants further investigation before considering their combined clinical use.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Review of the Novel Investigational Antifungal Olorofim - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Review of the novel antifungal drug olorofim (F901318) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Olorofim (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 11. amberlife.net [amberlife.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Activity of voriconazole (UK-109,496) against clinical isolates of Aspergillus species and its effectiveness in an experimental model of invasive pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review of the novel antifungal drug olorofim (F901318) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro evaluation of olorofim and antifungal combinations against Aspergillus and Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antagonistic in vitro interaction between olorofim and voriconazole against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antifungal Agent 34 Against Prevalent Clinical Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in-vitro activity of the novel investigational antifungal agent, Antifungal Agent 34, against a panel of clinically significant fungal pathogens. The performance of this compound is compared with established antifungal drugs, supported by experimental data to delineate its potential therapeutic utility.
Introduction to this compound
This compound is a novel synthetic compound belonging to a new class of ergosterol (B1671047) biosynthesis inhibitors. Its primary mechanism of action involves the potent and selective inhibition of lanosterol (B1674476) 14-alpha-demethylase (CYP51), a critical enzyme in the fungal cell membrane ergosterol synthesis pathway. By disrupting this pathway, this compound leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in the cessation of fungal growth and cell death. This guide presents a comparative assessment of its efficacy against both yeast and mold clinical isolates.
Comparative In-Vitro Susceptibility
The in-vitro activity of this compound was evaluated against a panel of four clinically relevant fungal isolates and compared with three standard-of-care antifungal agents: Fluconazole, Amphotericin B, and Caspofungin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined for each agent.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound and Comparator Drugs Against Clinical Fungal Isolates
| Fungal Isolate | This compound (µg/mL) | Fluconazole (µg/mL) | Amphotericin B (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans (ATCC 90028) | 0.125 | 0.5 | 0.25 | 0.03 |
| Candida auris (B11220 - fluconazole-resistant) | 0.25 | >64 | 0.5 | 0.06 |
| Aspergillus fumigatus (Af293) | 0.5 | >64 | 1 | >16 |
| Cryptococcus neoformans (H99) | 0.06 | 4 | 0.125 | >16 |
The data indicates that this compound demonstrates potent activity against all tested isolates. Notably, it retained significant potency against the fluconazole-resistant Candida auris strain and showed promising activity against Aspergillus fumigatus, a pathogen against which some classes of antifungals have limited effectiveness.
Experimental Protocols
Antifungal Susceptibility Testing
The in-vitro susceptibility of the fungal isolates to this compound and comparator drugs was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
For Yeasts (Candida spp., Cryptococcus neoformans): The testing was performed as described in the CLSI document M27-A3.
-
Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of each antifungal agent was prepared in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest drug concentration that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the growth control.
-
-
For Filamentous Fungi (Aspergillus fumigatus): The methodology followed the CLSI document M38-A2.
-
Inoculum Preparation: A conidial suspension was prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.
-
Drug Dilution and Incubation: Similar to the yeast protocol, serial dilutions were prepared, and the plates were incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in 100% inhibition of growth (no visible growth).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in-vitro evaluation of a novel antifungal agent.
Caption: Workflow for Antifungal Susceptibility Testing.
Mechanism of Action: Ergosterol Biosynthesis Pathway
This compound targets the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The diagram below illustrates the key steps in this pathway and highlights the point of inhibition for this compound.
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
Conclusion
The preliminary in-vitro data suggests that this compound is a promising broad-spectrum antifungal candidate. Its potent activity against a range of clinically relevant fungi, including a drug-resistant strain of Candida auris, warrants further investigation. The targeted inhibition of the fungal-specific enzyme CYP51 provides a clear mechanism of action. Future studies should focus on cytotoxicity assays, in-vivo efficacy models, and pharmacokinetic profiling to further characterize the therapeutic potential of this compound.
Safety Operating Guide
Proper Disposal Procedures for Antifungal Agent 34
The proper disposal of antifungal agents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of "Antifungal Agent 34," exemplified by the commercial fungicide VITAVAX® - 34, and offers general protocols applicable to other antifungal compounds used in research. Adherence to these procedures is essential to mitigate risks to personnel and prevent environmental contamination.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific antifungal agent. For VITAVAX® - 34, which contains the active ingredient Carboxin, the following personal protective equipment (PPE) and first aid measures are required.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side-shields are mandatory to prevent accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1][2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[1][2]
-
Respiratory Protection: Use in a well-ventilated area.[1][2] If aerosols or dust may be generated, a suitable respirator is necessary.[3]
First Aid Measures in Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and warm water.[1]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1][2]
Waste Characterization and Segregation
All materials contaminated with this compound must be treated as hazardous waste.[4] Proper identification and segregation at the source are crucial for safe disposal.
-
Hazard Identification: VITAVAX® - 34 is harmful if inhaled and toxic to aquatic life with long-lasting effects.[2][5]
-
Waste Segregation:
Quantitative Data Summary
The following table summarizes key quantitative data for the disposal of antifungal waste, based on general laboratory guidelines.
| Parameter | Guideline | Citation |
| Liquid Waste pH | Neutralize to a pH between 5.5 and 9.0 before any potential sewer disposal (subject to institutional approval). | [6] |
| Bleach Decontamination | Use a 10% freshly prepared sodium hypochlorite (B82951) (bleach) solution for surface decontamination. | [4] |
| Contact Time (Bleach) | Allow for a contact time of at least 30 minutes for effective surface disinfection. | [4] |
| Waste Container Fill | Do not fill waste containers beyond 90% capacity to prevent spills. | [4] |
| Sewer Disposal Ratio | If permitted, dilute neutralized aqueous waste with at least 20 parts water. | [6] |
Disposal Procedures
Do not dispose of this compound down the drain or in the regular trash.[1][2]
Step 1: Collection of Waste
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in clearly labeled, leak-proof, and chemically compatible containers.[6][7] Containers should be kept closed when not in use.[6]
-
Solid Waste: All contaminated consumables, including gloves, pipette tips, bench paper, and empty vials, must be collected in a lined, puncture-proof container with a lid, labeled as hazardous waste.[4]
-
Sharps: Contaminated sharps should be placed in a designated sharps container.[6]
Step 2: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure secondary containment is used to capture any potential leaks.[3]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]
-
All waste must be disposed of in compliance with federal, state, and local regulations.[2] The ultimate disposal method for this type of waste is typically incineration at a permitted hazardous waste facility.[8][9]
Experimental Protocols
Protocol for Surface Decontamination and Spill Cleanup
This protocol details the procedure for cleaning and decontaminating surfaces or managing small spills of this compound.
Materials:
-
Personal Protective Equipment (PPE) as listed above.
-
Absorbent material (e.g., diatomite, universal binders, paper towels).[3]
-
10% freshly prepared sodium hypochlorite (bleach) solution.[4]
-
Hazardous waste collection container for solid waste.[4]
Procedure:
-
Ensure Safety: Don the appropriate PPE. Ensure the area is well-ventilated.
-
Contain Spill: For liquid spills, cover with an absorbent material to soak up the substance.[1][2]
-
Initial Cleaning: Carefully collect the absorbent material or contaminated debris and place it into the hazardous solid waste container.[4]
-
Disinfection: Liberally apply a 10% bleach solution to the contaminated surface, ensuring complete coverage.[4]
-
Contact Time: Allow the bleach solution to remain on the surface for at least 30 minutes.
-
Final Wipe: Wipe the surface with paper towels to absorb the disinfectant and any remaining residue. Dispose of the used towels in the hazardous solid waste container.[4]
-
PPE Disposal: Remove and discard gloves and any other contaminated PPE into the hazardous solid waste stream.
-
Hygiene: Wash hands thoroughly with soap and water.
Diagrams and Visualizations
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fs1.agrian.com [fs1.agrian.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdms.telusagcg.com [cdms.telusagcg.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
